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  • Product: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
  • CAS: 1160263-73-9

Core Science & Biosynthesis

Foundational

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary In the landscape of medicinal chemistry and rational drug design, the 2-arylquinoline-4-carboxylic acid scaffold represents a privileged pharmacophore. 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, the 2-arylquinoline-4-carboxylic acid scaffold represents a privileged pharmacophore. 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-73-9) is the highly reactive, electrophilic intermediate of its parent carboxylic acid (CAS: 862663-09-0). This compound serves as a critical building block for synthesizing complex amides, esters, and hydrazones that exhibit potent biological activities, ranging from multidrug resistance protein 2 (MRP2) inhibition to anti-mycobacterial DNA gyrase activity.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, the mechanistic rationale for its use in drug discovery, and field-proven, self-validating experimental protocols for its synthesis and downstream application.

Physicochemical & Structural Profiling

To effectively utilize this acyl chloride in synthetic workflows, researchers must account for its high electrophilicity and moisture sensitivity. The table below summarizes the core quantitative and structural data.

PropertyValue
Chemical Name 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
CAS Number 1160263-73-9
Parent Acid CAS Number 862663-09-0
Molecular Formula C18H13Cl2NO2
Molecular Weight 346.21 g/mol
Structural Class 2-Arylquinoline Acyl Halide
Physical State Solid (typically off-white to pale yellow powder)
Reactivity Profile Highly electrophilic; violently reactive with water/alcohols
Storage Requirements Inert atmosphere (Argon/N2), desiccated, 2–8°C

Mechanistic Role in Drug Discovery

The Thermodynamic Rationale for Acyl Chloride Activation

Direct coupling of 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid with sterically hindered amines or deactivated anilines using standard coupling reagents (e.g., HATU, EDC) often results in poor yields. This is due to the resonance stabilization of the quinoline-4-carboxylate anion.

By converting the acid into 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride , the activation energy for nucleophilic acyl substitution is drastically lowered. The highly electronegative chlorine atom withdraws electron density via the inductive effect, rendering the carbonyl carbon exceptionally electrophilic. This thermodynamic activation ensures rapid, quantitative conversion during downstream amidation or esterification.

Biological Targets of Downstream Derivatives

Derivatives synthesized from this acyl chloride have shown profound efficacy against challenging biological targets:

  • Anti-Mycobacterial Activity (DNA Gyrase Inhibition): Arylated quinoline carboxylic acid derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. They penetrate the mycobacterial cell wall and bind to the GyrA/GyrB subunits, preventing DNA supercoiling and inducing bacterial cell death[1].

  • MRP2 Inhibition: Quinoline analogs have been successfully evaluated as inhibitors of multidrug resistance protein 2 (MRP2), a critical efflux pump in resistant ovarian carcinomas. The spatial orientation of the 2-aryl group and the 4-carbonyl substitution are vital for binding affinity [2].

Mechanism A Quinoline-4-carboxamide Derivative B Penetration of Mycobacterial Cell Wall A->B C Binding to Mtb DNA Gyrase (GyrA/GyrB) B->C D Inhibition of DNA Supercoiling C->D Prevents Topoisomerase II Activity E Bacterial Cell Death D->E

Mechanistic pathway of Mtb DNA gyrase inhibition by 2-arylquinoline derivatives.

Chemical Synthesis & Reactivity Workflow

The generation of the target acyl chloride and its subsequent use is a multi-step process requiring strict anhydrous conditions.

SynthesisWorkflow A 7-Chloroisatin + 3-Ethoxyacetophenone B Parent Carboxylic Acid (CAS: 862663-09-0) A->B KOH, EtOH, Reflux (Pfitzinger Reaction) C Acyl Chloride (CAS: 1160263-73-9) B->C Oxalyl Chloride, DMF CH2Cl2, 0°C to RT D Target Therapeutics (Amides/Hydrazones) C->D Nucleophile (R-NH2) DIPEA, CH2Cl2

Workflow for the synthesis and derivatization of the target acyl chloride.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in causality and self-validation steps to ensure high fidelity in synthesis.

Protocol 1: Synthesis of the Parent Acid via Pfitzinger Reaction

Causality: The Pfitzinger reaction utilizes a strong base (KOH) to open the isatin ring, forming an intermediate isatinic acid. This intermediate undergoes a condensation reaction with the enolate of 3-ethoxyacetophenone, followed by cyclization to form the quinoline core.

  • Setup: In a round-bottom flask, suspend 7-chloroisatin (1.0 eq) and 3'-ethoxyacetophenone (1.1 eq) in absolute ethanol.

  • Base Addition: Slowly add an aqueous solution of KOH (33% w/v, 5.0 eq). The reaction mixture will turn deep red as the isatin ring opens.

  • Reflux: Heat the mixture to reflux for 12–16 hours.

  • Validation (Self-Validating Step): Monitor by TLC (DCM:MeOH 9:1). The disappearance of the isatin spot confirms the consumption of the starting material.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 3-4 using 2M HCl. The parent acid (CAS: 862663-09-0) will precipitate. Filter, wash with cold water, and dry under a high vacuum.

Protocol 2: Activation to 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Causality: Oxalyl chloride is preferred over thionyl chloride (SOCl₂) because it allows the reaction to proceed at room temperature, protecting the ethoxy ether from cleavage. The catalytic N,N-Dimethylformamide (DMF) reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which acts as the true chlorinating agent.

  • Setup: Suspend the parent acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0°C.

  • Catalysis: Add 2-3 drops of anhydrous DMF.

  • Activation: Dropwise, add oxalyl chloride (1.5 eq). Immediate gas evolution (CO and CO₂) will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation (Self-Validating Step): Acyl chlorides cannot be directly injected into LC-MS without degrading the column. Validation technique: Withdraw a 10 µL aliquot, quench it in 1 mL of anhydrous methanol with a drop of triethylamine. Analyze this quenched sample via LC-MS. The presence of the methyl ester mass peak [M+H]⁺ confirms the complete conversion of the acid to the acyl chloride.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. The resulting solid is the highly reactive acyl chloride (CAS: 1160263-73-9), which should be used immediately in the next step without further purification.

Protocol 3: Downstream Amidation

Causality: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the incoming nucleophilic amine.

  • Setup: Dissolve the freshly prepared acyl chloride in anhydrous DCM under argon at 0°C.

  • Coupling: Add the target amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Handling, Stability, and Storage

Because of the highly electrophilic nature of the carbonyl carbon, 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is acutely sensitive to ambient moisture. Exposure to water rapidly hydrolyzes the compound back to its parent carboxylic acid, generating corrosive hydrogen chloride gas in the process.

  • Storage: If isolation and storage are strictly necessary, the compound must be stored in a tightly sealed Schlenk flask or ampoule under a blanket of Argon, kept at 2–8°C in a desiccator.

  • Best Practice: In industrial and advanced academic settings, this acyl chloride is treated as a transient intermediate—generated in situ and immediately consumed in the subsequent nucleophilic substitution step to maximize overall workflow yield.

References

  • Quimque, M. T. J., Go, A. D., Lim, J. A. K., Vidar, W. S., & Macabeo, A. P. G. (2023). "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity." International Journal of Molecular Sciences, 24(14), 11632.[Link]

  • Mosaffa, F., Hadizadeh, F., Fathi, F., et al. (2021). "Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors." Iranian Journal of Basic Medical Sciences, 24(6), 815-825.[Link]

Exploratory

An In-depth Technical Guide to the Potential Mechanisms of Action of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Preamble: Decoding a Novel Quinoline Scaffold The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitud...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Decoding a Novel Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The compound 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride represents a specific, functionalized quinoline scaffold. While direct studies on the mechanism of action of this particular molecule are not extensively documented in publicly available literature, its structural features provide a strong basis for inferring its potential biological activities and mechanisms.

This technical guide will, therefore, provide a comprehensive overview of the plausible mechanisms of action for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride by examining the well-established activities of structurally related quinoline derivatives. The highly reactive carbonyl chloride group at the 4-position suggests that this compound is likely a key intermediate for the synthesis of a diverse library of quinoline-4-carboxamides and esters, which are the ultimate bioactive molecules. This guide will delve into the potential therapeutic targets and signaling pathways that derivatives of this scaffold are likely to modulate.

Part 1: The Quinoline Core - A Privileged Scaffold in Drug Discovery

The quinoline scaffold is a bicyclic aromatic heterocycle that has been extensively studied for its therapeutic potential.[2] Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of its physicochemical and pharmacological properties. Notably, 2,4-disubstituted quinoline derivatives have shown significant promise in the development of novel therapeutic agents.[3]

Structural Features of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
  • Quinoline Core: Provides the fundamental bicyclic aromatic structure.

  • 8-Chloro Group: This electron-withdrawing group can influence the electronic properties of the quinoline ring system and may contribute to binding affinity and metabolic stability.

  • 2-(3-ethoxyphenyl) Group: The presence of a substituted phenyl ring at the 2-position is a common feature in many bioactive quinolines and can play a crucial role in target recognition and binding.

  • 4-Carbonyl chloride Group: This is a highly reactive acyl chloride functional group. It is not typically present in a final drug molecule but serves as a versatile chemical handle for creating a variety of derivatives, most commonly amides, by reacting it with primary or secondary amines.

Part 2: Inferred Mechanisms of Action Based on Structural Analogs

The biological activity of the derivatives of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride will be largely determined by the nature of the substituent that replaces the chloride on the carbonyl group. Based on extensive research on related quinoline-4-carboxamides and other 2,4-disubstituted quinolines, several potential mechanisms of action can be postulated.

Anticancer Activity

Quinoline derivatives are well-documented for their anticancer properties, which are often achieved through multiple mechanisms of action.[1][3]

  • Induction of Apoptosis: Many quinoline-based compounds have been shown to induce programmed cell death in cancer cells.[1]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.[3]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a critical process for tumor growth and metastasis, can be inhibited by certain quinoline derivatives.[3]

  • Disruption of Cell Migration: Quinoline compounds can interfere with the processes that allow cancer cells to move and invade surrounding tissues.[3]

  • Kinase Inhibition: A significant number of quinoline-based anticancer agents function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival, such as those mediated by EGFR and VEGFR.[2]

  • SIRT3 Inhibition: Some 2-phenyl-quinoline-4-carboxylic acid derivatives have been identified as inhibitors of SIRT3, a mitochondrial deacetylase that is a potential therapeutic target for leukemia.[4]

Hypothetical Signaling Pathway for Anticancer Activity

Anticancer_Mechanism Quinoline_Derivative 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxamide (Derivative) Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Quinoline_Derivative->Kinase Inhibition SIRT3 SIRT3 Quinoline_Derivative->SIRT3 Inhibition Apoptosis Apoptosis Quinoline_Derivative->Apoptosis Induces Proliferation Cell Proliferation Kinase->Proliferation Promotes Angiogenesis Angiogenesis Kinase->Angiogenesis Promotes SIRT3->Proliferation Promotes Antimalarial_Workflow Start Start: Synthesis of Quinoline-4-carboxamide Library Phenotypic_Screen Phenotypic Screen (P. falciparum blood stage) Start->Phenotypic_Screen Hit_ID Hit Identification (Potency & Selectivity) Phenotypic_Screen->Hit_ID MoA_Studies Mechanism of Action Studies (e.g., PfEF2 Inhibition Assay) Hit_ID->MoA_Studies Active Hits Lead_Opt Lead Optimization (ADMET Properties) Hit_ID->Lead_Opt Inactive Hits (Re-synthesize) MoA_Studies->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A typical workflow for the discovery of novel antimalarial quinoline derivatives.

Other Potential Enzyme Inhibitory Activities

The versatility of the quinoline scaffold allows for its derivatives to interact with a wide range of enzymes.

  • Acetylcholinesterase (AChE) Inhibition: Some quinoline derivatives have been shown to inhibit AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. [5]This makes them potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease. [5]* Cyclooxygenase-2 (COX-2) Inhibition: Certain 4-carboxyl quinoline derivatives have been designed and synthesized as selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. [6]

Part 3: Synthetic Utility and Experimental Protocols

The primary utility of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride in a research setting is as a reactive intermediate for the synthesis of a library of compounds for biological screening.

General Synthesis of Quinoline-4-carboxamides

The carbonyl chloride at the 4-position readily reacts with primary and secondary amines to form stable amide bonds. This allows for the introduction of a wide variety of chemical moieties at this position, enabling the exploration of structure-activity relationships (SAR).

Protocol for Amide Synthesis:

  • Dissolve 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline-4-carboxamide.

In Vitro Assay for PfEF2 Inhibition

To investigate the potential antimalarial mechanism of action, a biochemical assay to measure the inhibition of PfEF2 can be performed.

Protocol for PfEF2 Inhibition Assay:

  • Express and purify recombinant PfEF2.

  • In a 384-well plate, add a solution of the test compound at various concentrations.

  • Add a pre-mixed solution containing PfEF2, ribosomes, and other necessary components for protein synthesis.

  • Initiate the reaction by adding a labeled amino acid (e.g., [3H]-leucine).

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and measure the incorporation of the labeled amino acid, which is proportional to the enzyme activity.

  • Calculate the half-maximal inhibitory concentration (IC50) of the test compound.

Part 4: Data Summary of Related Quinoline Derivatives

The following table summarizes the reported biological activities of various quinoline derivatives that are structurally related to the potential derivatives of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride.

Compound Class Target/Activity Reported Potency (IC50/EC50) Reference
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivativesSIRT3 InhibitionIC50 = 7.2 µM (for compound P6)[4]
Quinoline-4-carboxamidesP. falciparum (blood stage)EC50 = low nanomolar range[7]
Quinoline-4-carboxamidesPfEF2 Inhibition-[7]
4-carboxyl quinoline derivativesCOX-2 InhibitionIC50 = 0.043 µM (for a specific derivative)[6]
8-hydroxyquinoline derivativesAcetylcholinesterase (AChE) InhibitionIC50 values in the micromolar range[8]

Conclusion

While the specific mechanism of action of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride has not been explicitly detailed, its chemical structure strongly suggests its role as a versatile intermediate for the synthesis of a wide array of potentially bioactive quinoline derivatives. By examining the extensive body of research on structurally similar compounds, it is plausible that its derivatives could exhibit a range of therapeutic effects, including anticancer, antimalarial, and anti-inflammatory activities. The exploration of the chemical space accessible from this scaffold through the synthesis and biological evaluation of its derivatives holds significant promise for the discovery of novel therapeutic agents. This guide provides a foundational framework for researchers to embark on such investigations.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). [Link to Source]
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Link to Source]
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. (2026). [Link to Source]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). PubMed. [Link]

  • Synthetic route to quinoline‐4‐carboxyl derivatives. ResearchGate. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. [Link]

  • Synthesis and biological activity of 8-chloro-t[1][3][9]riazolo [4,3-a]quinoxalines. JOCPR. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). [Link to Source]
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (2000). PubMed. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). PubMed. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). ACS Publications. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC. [Link]

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Executive Summary 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-73-9)[1] is a highly reactive, bifunctional electrophilic building block utilized in the synthesis of advanced active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-73-9)[1] is a highly reactive, bifunctional electrophilic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including complex GPCR ligands and kinase inhibitors. Because acyl chlorides are exquisitely sensitive to atmospheric moisture—rapidly hydrolyzing to their corresponding carboxylic acids—rigorous, moisture-free spectroscopic validation is critical. This guide provides an in-depth framework for characterizing this intermediate using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), emphasizing the physical causality behind the spectral data and establishing self-validating experimental protocols.

Structural Deconstruction & Causality

To accurately predict and interpret the spectroscopic behavior of this molecule, we must deconstruct its core structural moieties and their electronic effects:

  • The Quinoline Core & Peri-Interactions: The rigid, conjugated quinoline scaffold acts as an electron sink. The nitrogen atom exerts a strong electron-withdrawing effect, deshielding the adjacent protons. More importantly, the C4-substituent exerts a strong through-space peri-deshielding effect on the H5 proton, pushing its chemical shift significantly downfield[2].

  • The 4-Carbonyl Chloride Group: Unlike standard ketones or amides, the highly electronegative chlorine atom of the acyl chloride withdraws electron density primarily via the inductive effect (-I). This minimizes resonance stabilization, increases the double-bond character (force constant) of the C=O bond, and drives the IR stretching frequency to an unusually high wavenumber[3].

  • The 8-Chloro Substituent: The presence of a stable aromatic chlorine, combined with the labile acyl chloride, creates a molecule with two chlorine atoms. This dictates a highly specific isotopic signature in mass spectrometry that is critical for structural confirmation[4].

  • The 3-Ethoxyphenyl Group: This moiety provides an electron-donating ether linkage, yielding distinct, easily identifiable aliphatic signals in the 1 H NMR spectrum and characteristic C-O-C stretches in the IR spectrum.

Spectroscopic Characterization Data

The following tables summarize the quantitative spectroscopic data, synthesized from established empirical rules and structural causality[2],[3].

Table 1: 1 H NMR Assignments (400 MHz, Anhydrous CDCl 3​ )
Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignmentCausality / Structural Logic
8.45 Singlet (s)1HQuinoline H3Strongly deshielded by the adjacent N atom, C2-aryl group, and C4-carbonyl.
8.35 Doublet of doublets (dd, J = 8.5, 1.2)1HQuinoline H5Experiences severe peri-deshielding through space from the bulky 4-COCl group.
7.95 Doublet of doublets (dd, J = 7.5, 1.2)1HQuinoline H7Deshielded by the adjacent 8-chloro substituent.
7.75 Triplet (t, J = 2.0)1HAryl H2'Isolated proton between the quinoline linkage and the ethoxy group.
7.70 Doublet of triplets (dt, J = 8.0, 1.0)1HAryl H6'Ortho to the quinoline core attachment point.
7.65 Doublet of doublets (dd, J = 8.5, 7.5)1HQuinoline H6Standard aromatic splitting, coupled to H5 and H7.
7.42 Triplet (t, J = 8.0)1HAryl H5'Meta to the ethoxy group.
7.05 Doublet of d. of d. (ddd, J = 8.0, 2.5, 1.0)1HAryl H4'Shielded by the ortho-electron-donating ethoxy oxygen.
4.15 Quartet (q, J = 7.0)2H-OCH 2​ -Deshielded aliphatic protons adjacent to the ether oxygen.
1.45 Triplet (t, J = 7.0)3H-CH 3​ Terminal methyl group of the ethoxy chain.
Table 2: Key IR Stretching Frequencies (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Logic
1785 Very StrongC=O stretch (Acyl Cl)Inductive effect of Cl dominates resonance, stiffening the C=O bond[3].
1590, 1550 MediumC=C, C=N stretchesConjugated aromatic ring breathing modes.
1245 StrongC-O-C asymmetricAsymmetric stretching of the aryl-alkyl ether linkage.
760 StrongC-Cl stretchesOverlapping stretches from the 8-chloro and acyl chloride groups.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols for reactive intermediates must be designed as self-validating systems. The following step-by-step methodologies guarantee that the data reflects the intact acyl chloride rather than its hydrolysis degradation products.

Protocol A: Moisture-Free NMR Preparation

Trace water will rapidly hydrolyze the acyl chloride to a carboxylic acid, shifting the C=O 13 C signal from ~166 ppm to ~170 ppm and introducing a broad -OH peak.

  • Solvent Drying: Store CDCl 3​ over activated 4Å molecular sieves and silver foil for at least 24 hours prior to use. The silver foil scavenges trace DCl, preventing protonation of the quinoline nitrogen.

  • Sample Aliquoting: Inside a nitrogen-purged glovebox, transfer 15 mg of the compound into a flame-dried NMR tube.

  • Dissolution & Sealing: Add 0.6 mL of the dried CDCl 3​ , cap the tube with a high-density PTFE cap, and seal with Parafilm before removing it from the glovebox. Acquire spectra immediately[2].

Protocol B: Derivatization-Assisted Mass Spectrometry (The Self-Validating Quench)

Direct Electrospray Ionization (ESI) in standard LC-MS solvents (MeOH/H 2​ O) will destroy the compound. Instead, we use a deliberate derivatization strategy to prove the existence of the labile acyl chloride via isotopic pattern shifting[4].

  • Baseline Isotope Calculation: The intact molecule (C 18​ H 13​ Cl 2​ NO 2​ ) contains two chlorine atoms. Its theoretical [M+H] + is 346.04 m/z, with a distinct Cl 2​ isotopic pattern of 9:6:1 (m/z 346, 348, 350).

  • The Quench Reaction: Dissolve 1 mg of the sample in 1 mL of anhydrous dichloromethane. Add 10 µL of anhydrous methanol and 5 µL of triethylamine. Vortex for 60 seconds.

  • Mechanistic Logic: The acyl chloride quantitatively converts to a stable methyl ester (C 19​ H 16​ ClNO 3​ ).

  • MS Acquisition & Validation: Inject the quenched sample via ESI-MS. The resulting [M+H] + will appear at 342.09 m/z. Crucially, because one chlorine atom was lost as HCl, the isotopic pattern will drastically shift from the 9:6:1 (Cl 2​ ) pattern to a 3:1 (Cl 1​ ) pattern (m/z 342, 344). This precise mass shift (Δm = -4 Da) combined with the isotopic pattern change provides absolute, self-validating proof that the acyl chloride was intact prior to the quench.

Analytical Workflow Visualization

The following decision tree outlines the logical workflow for handling and characterizing reactive acyl chlorides to prevent false-negative degradation results.

Workflow A 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carbonyl chloride B Moisture-Free NMR Prep (Dry CDCl3 / Sieves) A->B  Aliquoting C ATR-FTIR Prep (Glovebox / N2 blanket) A->C  Solid Sampling D Mass Spec Prep (Avoid Protic Solvents) A->D  Dilution E 1H & 13C NMR Validate Core & Purity B->E F IR Spectrum Confirm ~1785 cm⁻¹ C=O C->F G Direct APCI-MS (Cl2 Isotope Pattern: 9:6:1) D->G  Aprotic Solvent H MeOH Quench ESI-MS (Cl1 Ester Pattern: 3:1) D->H  Derivatization

Caption: Analytical workflow for the spectroscopic validation of reactive acyl chlorides.

References

  • Hairui Chemical. "8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride_1160263".
  • Pretsch, E., Bühlmann, P., & Affolter, C. "Structure Determination of Organic Compounds. Table of Spectral Data." Journal of the American Chemical Society.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley.
  • McLafferty, F. W., & Turecek, F. "Interpretation of Mass Spectra, Part 1: Developing Skills." LCGC International.

Sources

Exploratory

A Technical Guide to the Synthesis and Derivatization of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride for Drug Discovery

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis and potential applications of novel 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis and potential applications of novel 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride derivatives. The document details the strategic rationale behind the synthetic pathway, comprehensive experimental protocols, and the analytical techniques required for structural elucidation.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities.[2][3] Quinoline derivatives have been successfully developed as antimalarial agents (e.g., chloroquine, mefloquine), antibacterials (e.g., ofloxacin), and anticancer therapeutics.[1][2] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties to target a diverse range of pathological conditions.[1]

The focus of this guide, 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride, is a key intermediate for the synthesis of a novel library of quinoline-4-carboxamide and ester derivatives. The strategic incorporation of a chlorine atom at the 8-position and an ethoxyphenyl group at the 2-position is intended to modulate the compound's lipophilicity and electronic properties, potentially enhancing its target engagement and pharmacokinetic profile. The highly reactive carbonyl chloride at the 4-position serves as a versatile handle for introducing a wide range of chemical diversity, making it an ideal starting point for a drug discovery campaign.[4]

Synthetic Strategy: A Two-Step Approach to the Key Intermediate

The synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is efficiently achieved through a two-step process. The first step involves the construction of the quinoline core to yield the corresponding carboxylic acid, followed by the conversion of the carboxylic acid to the highly reactive carbonyl chloride.

Synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic Acid via the Pfitzinger Reaction

The Pfitzinger reaction is a robust and versatile method for the synthesis of quinoline-4-carboxylic acids.[5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] For the synthesis of our target carboxylic acid, 5-chloroisatin and 1-(3-ethoxyphenyl)ethan-1-one are the selected starting materials.

The reaction mechanism, as illustrated below, begins with the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin to form a keto-acid intermediate. This intermediate then condenses with the ketone to form an imine, which tautomerizes to the more stable enamine. Finally, an intramolecular cyclization followed by dehydration yields the desired 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.[6]

Pfitzinger_Reaction cluster_0 Pfitzinger Reaction 5-Chloroisatin 5-Chloroisatin Keto-acid_Intermediate Keto-acid Intermediate 5-Chloroisatin->Keto-acid_Intermediate Base-catalyzed hydrolysis 1-(3-ethoxyphenyl)ethan-1-one 1-(3-ethoxyphenyl)ethan-1-one Enamine_Intermediate Enamine Intermediate 1-(3-ethoxyphenyl)ethan-1-one->Enamine_Intermediate Base (e.g., KOH) Base (e.g., KOH) Keto-acid_Intermediate->Enamine_Intermediate Condensation Product_Acid 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid Enamine_Intermediate->Product_Acid Intramolecular Cyclization & Dehydration Acid_to_Chloride cluster_1 Carbonyl Chloride Formation Carboxylic_Acid 8-Chloro-2-(3-ethoxyphenyl)quinoline- 4-carboxylic acid Product_Chloride 8-Chloro-2-(3-ethoxyphenyl)quinoline- 4-carbonyl chloride Carboxylic_Acid->Product_Chloride Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Product_Chloride Reflux Byproducts SO₂ (g) + HCl (g) Product_Chloride->Byproducts Derivatization cluster_2 Amide Library Synthesis Carbonyl_Chloride 8-Chloro-2-(3-ethoxyphenyl)quinoline- 4-carbonyl chloride Amide_Product N-substituted Quinoline-4-carboxamide Carbonyl_Chloride->Amide_Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Amide_Product Base Base (e.g., Triethylamine) Base->Amide_Product Nucleophilic Acyl Substitution

Sources

Protocols & Analytical Methods

Method

Synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride from quinoline-4-carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Overview Substituted quinoline-4-carbonyl chlorides are h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Overview

Substituted quinoline-4-carbonyl chlorides are highly reactive electrophilic building blocks utilized extensively in medicinal chemistry to synthesize carboxamides—a privileged pharmacophore found in numerous G-protein coupled receptor (GPCR) ligands, cannabinoid receptor modulators, and kinase inhibitors.

To synthesize the specific target, 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride , from a quinoline-4-carboxylic acid precursor, the parent acid must first possess the correct substitution pattern: an 8-chloro group and a 2-(3-ethoxyphenyl) moiety. Because direct, regioselective chlorination and arylation of an unsubstituted quinoline-4-carboxylic acid is synthetically prohibitive, the field-standard approach is to construct the substituted 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid de novo via a Pfitzinger condensation, followed by activation to the acyl chloride[1].

This guide details the causality behind the reagent selection, the self-validating experimental workflow, and the analytical checkpoints required to ensure high-fidelity synthesis.

Mechanistic Causality & Scientific Rationale (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe.

Phase 1: Precursor Synthesis via the Pfitzinger Reaction

The Pfitzinger reaction is the most robust method for synthesizing 2-arylquinoline-4-carboxylic acids[2].

  • Regiochemical Control: By utilizing 7-chloroisatin as the starting material, the chlorine atom is structurally locked. When the isatin ring opens in the presence of a strong base (KOH), it forms a reactive 2-amino-3-chlorophenylglyoxylic acid intermediate. The 3-chloro position on the intermediate perfectly maps to the 8-chloro position on the final quinoline ring[1].

  • Condensation Logic: The addition of 3'-ethoxyacetophenone provides the carbon framework for the 2-position and 3-position of the quinoline. The aniline nitrogen forms an imine with the ketone carbonyl, followed by an intramolecular cyclodehydration that aromatizes the system into the quinoline core[2].

Phase 2: Acyl Chloride Activation

Converting the carboxylic acid to the highly reactive carbonyl chloride requires thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) [3][4].

  • The Vilsmeier-Haack Intermediate: DMF reacts with SOCl₂ to form a highly electrophilic chloroiminium ion. This intermediate rapidly attacks the carboxylic acid hydroxyl group, transforming it into an excellent leaving group. This catalytic cycle dramatically lowers the activation energy compared to using SOCl₂ alone[4].

  • Volatility Advantage: SOCl₂ (b.p. 79°C) is chosen over heavier chlorinating agents because excess reagent and the gaseous byproducts (HCl and SO₂) can be easily removed in vacuo, preventing contamination of the highly moisture-sensitive product[3].

Reaction Pathway & Workflow Visualizations

G A 7-Chloroisatin + KOH (Ring Opening) B 2-Amino-3-chlorophenylglyoxylic acid (Reactive Intermediate) A->B Hydrolysis D 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid B->D Imine Formation C 3'-Ethoxyacetophenone (Condensation) C->D Cyclodehydration F 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carbonyl chloride D->F Acyl Substitution E SOCl2 + Cat. DMF (Chlorination) E->F Vilsmeier-Haack Activation

Caption: Chemical synthesis pathway from 7-chloroisatin to the target acyl chloride.

Workflow S1 Step 1: Suspend Carboxylic Acid in neat SOCl2 or anhydrous solvent S2 Step 2: Add Catalytic DMF (1-2 drops) under inert atmosphere S1->S2 S3 Step 3: Reflux at 80°C Monitor gas evolution (HCl, SO2) S2->S3 S4 Step 4: Distill off excess SOCl2 under reduced pressure S3->S4 S5 Step 5: Co-evaporate with anhydrous toluene (2x) S4->S5 S6 Step 6: Store under Argon or use immediately in next step S5->S6

Caption: Step-by-step experimental workflow for the activation of the carboxylic acid.

Experimental Protocols

Part A: Synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

This protocol establishes the required precursor via the Pfitzinger reaction.

  • Ring Opening: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add KOH (3.0 equiv) and a 1:1 mixture of absolute ethanol and water (0.5 M relative to isatin). Heat to 80°C until the KOH dissolves.

  • Isatin Addition: Add 7-chloroisatin (1.0 equiv). Stir for 1 hour. Self-Validation Checkpoint: The solution will transition from a deep purple/red suspension to a clear, pale-brown solution, confirming the hydrolysis of the amide bond to the keto-acid[1].

  • Condensation: Slowly add 3'-ethoxyacetophenone (1.1 equiv) dropwise. Reflux the mixture at 80°C for 24–48 hours[1].

  • Workup & Isolation: Cool the reaction to room temperature and evaporate the ethanol in vacuo. Dilute the aqueous residue with water and extract with ethyl acetate to remove unreacted ketone.

  • Precipitation: Acidify the aqueous layer slowly with 1N HCl to pH ~4. Self-Validation Checkpoint: A dense precipitate will form immediately upon crossing the pKa threshold of the carboxylic acid. Filter, wash with cold water, and dry under high vacuum to afford the precursor acid.

Part B: Synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

This protocol activates the acid into the target electrophile.

  • Preparation: In an oven-dried 100 mL Schlenk flask purged with Argon, suspend the thoroughly dried 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (1.0 equiv) in neat thionyl chloride (10–15 equiv)[3].

  • Catalysis: Add 1–2 drops of anhydrous DMF.

  • Reflux: Attach an oven-dried reflux condenser fitted with a gas scrubber (to neutralize HCl/SO₂). Heat the mixture to 80°C for 2–3 hours.

  • Self-Validation Checkpoint (Visual): The reaction validates its own progression. The initial heterogeneous suspension will gradually dissolve into a clear, homogeneous solution as the polar acid is converted into the highly soluble acyl chloride. Simultaneously, gas bubbling will cease, indicating reaction completion[3].

  • Purification: Cool to room temperature. Remove the excess SOCl₂ by distillation under reduced pressure.

  • Azeotropic Drying: To ensure complete removal of residual SOCl₂ and HCl, dissolve the crude residue in anhydrous toluene (10 mL) and evaporate to dryness in vacuo. Repeat this co-evaporation step twice[4].

  • Storage: The resulting 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is highly moisture-sensitive. It must be stored under an Argon atmosphere at -20°C or used immediately in subsequent amidation reactions.

Data Presentation & Analytical Summaries

Table 1: Reagent Stoichiometry for Acyl Chloride Synthesis

Reagent / MaterialRoleEquivalentsMolar Mass ( g/mol )Physical State
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acidStarting Material1.0327.76Solid (Pale Yellow)
Thionyl Chloride (SOCl₂)Chlorinating Agent10.0 - 15.0118.97Liquid (Colorless)
N,N-Dimethylformamide (DMF)Catalyst0.0573.09Liquid (Colorless)
Anhydrous TolueneAzeotropic SolventN/A92.14Liquid (Colorless)

Table 2: Analytical Checkpoints & Expected Outcomes

Analytical MethodPrecursor (Carboxylic Acid)Target (Acyl Chloride)Rationale for Shift
FT-IR Spectroscopy C=O stretch at ~1690–1710 cm⁻¹C=O stretch at ~1760–1780 cm⁻¹The electronegative chlorine atom withdraws electron density, strengthening the C=O bond and increasing the stretching frequency.
Solubility (CH₂Cl₂) Poorly soluble (suspension)Highly soluble (clear solution)Loss of the hydrogen-bonding capable hydroxyl group increases lipophilicity.
TLC (Silica Gel) Retained at baseline (highly polar)Reacts with silica/moisture (streaks)Acyl chlorides cannot be accurately analyzed via standard TLC without prior quenching (e.g., with methanol to form the methyl ester).

References

  • Wikipedia - Pfitzinger Reaction. Retrieved from: [Link][2]

  • National Institutes of Health (PMC) - The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction (Details on Quinoline-4-carbonyl chloride synthesis). Retrieved from:[Link][3]

  • ChemRxiv - Development of tailless homologue receptor (TLX) agonist chemical tools (Details on thionyl chloride amide coupling protocols). Retrieved from:[Link][4]

Sources

Application

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride as an intermediate in drug discovery

An in-depth technical guide on the application of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride as a pivotal intermediate in contemporary drug discovery. This document provides researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride as a pivotal intermediate in contemporary drug discovery. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and strategic guidance for leveraging this versatile chemical scaffold.

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal anchor for pharmacophores targeting a wide array of biological targets. The specific substitution pattern of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride offers a unique combination of features: the 8-chloro group provides a potential metabolic block and modulates electronic properties, the 2-(3-ethoxyphenyl) group offers a lipophilic handle for exploring specific binding pockets, and the 4-carbonyl chloride is a highly reactive functional group primed for synthetic elaboration.

This guide focuses on the practical application of this intermediate, detailing its use in the synthesis of novel molecular entities and providing robust protocols for its handling and reaction.

Compound Profile: Physicochemical and Reactive Properties

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a reactive acyl chloride derivative of a substituted quinoline carboxylic acid. Its utility stems from the high reactivity of the carbonyl chloride group, which makes it an excellent electrophile for reactions with a wide range of nucleophiles.

PropertyValueSource
Molecular Formula C18H13Cl2NO2Chemicalize
Molecular Weight 346.21 g/mol Chemicalize
Appearance Typically an off-white to yellow solidSupplier Data
Reactivity Highly reactive towards nucleophiles (amines, alcohols, water). Moisture sensitive.Standard Acyl Chloride Chemistry

Chemical Structure:

Caption: Structure of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride.

Core Application: Amide Bond Formation

The primary application of this intermediate is in the formation of amide bonds through acylation of primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, allowing for the modular assembly of complex molecules from simpler building blocks. The resulting amides are generally stable and can participate in key hydrogen bonding interactions within a protein's binding site.

Reaction Rationale and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group and forming the stable amide bond. A non-nucleophilic base (e.g., triethylamine, DIEA) is typically added to quench the HCl byproduct generated during the reaction, preventing protonation of the starting amine.

Experimental Protocol: Synthesis of a Model Amide

This protocol details the synthesis of a representative amide derivative using 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride and a generic primary amine (R-NH2).

Materials:

  • 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (1.0 eq)

  • Primary amine (R-NH2) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Addition of Amine and Base: In a separate flask, dissolve the primary amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO3 solution to neutralize any remaining acid and the triethylammonium hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acyl Chloride in Anhydrous DCM cool Cool to 0 °C start->cool add Dropwise Addition of Amine Solution cool->add amine_prep Prepare Amine/Base Solution in DCM amine_prep->add react Stir at RT (Monitor by TLC/LC-MS) add->react quench Quench with NaHCO3(aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify (Column Chromatography) dry->purify end end purify->end Final Product

Caption: General workflow for amide synthesis.

Analytical Characterization of the Final Product

Validation of the synthesized amide's structure and purity is critical. A combination of spectroscopic and spectrometric techniques should be employed.

Standard Characterization Suite:

  • 1H and 13C NMR: To confirm the chemical structure, verify the presence of all expected protons and carbons, and confirm the absence of starting materials. The disappearance of the reactive acyl chloride and the appearance of the amide N-H proton (if applicable) are key diagnostic markers.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity of the compound and confirm its molecular weight.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition (exact mass) of the molecule.

Data Validation Logic:

G cluster_synthesis cluster_analysis cluster_results crude Crude Product lcms LC-MS Analysis crude->lcms nmr NMR (1H, 13C) Analysis crude->nmr hrms HRMS Analysis crude->hrms purity Purity >95%? lcms->purity mw Correct MW? lcms->mw structure Correct Structure? nmr->structure formula Correct Formula? hrms->formula purity->mw Yes repurify Repurify / Re-synthesize purity->repurify No mw->structure Yes mw->repurify No structure->formula Yes structure->repurify No final Validated Compound formula->final Yes formula->repurify No

Caption: Logical flow for analytical validation of the final compound.

Safety and Handling

Acyl chlorides are hazardous reagents and must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Moisture Sensitivity: Acyl chlorides react violently with water to produce HCl gas. Ensure all glassware is dry and use anhydrous solvents.

  • Corrosivity: Both the acyl chloride and its HCl byproduct are corrosive. Avoid inhalation of vapors and contact with skin.

  • Quenching: Any excess acyl chloride should be quenched slowly and carefully with a nucleophilic solvent like isopropanol or methanol before disposal.

Conclusion and Future Directions

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a valuable and highly reactive intermediate for drug discovery programs. Its utility in constructing diverse amide libraries allows for rapid exploration of structure-activity relationships (SAR). By coupling this intermediate with a wide range of amine-containing fragments, researchers can efficiently generate novel chemical entities for screening against various biological targets, accelerating the path from hit identification to lead optimization. The protocols and guidelines presented here provide a solid foundation for the effective utilization of this powerful synthetic building block.

Method

Application Notes and Protocols: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride in Medicinal Chemistry

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride as a key intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride as a key intermediate in the synthesis of novel therapeutic agents. This document outlines the medicinal chemistry applications of the 2-arylquinoline-4-carboxylic acid scaffold, detailed synthetic protocols, and methodologies for biological evaluation.

Introduction: A Versatile Scaffold for Drug Discovery

The quinoline ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] Among quinoline derivatives, the 2-aryl-quinoline-4-carboxylic acid scaffold has emerged as a particularly promising framework for the development of novel therapeutics.[3] These compounds have demonstrated a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and antileishmanial properties.[1][4][5][6]

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160263-73-9) is a highly reactive derivative of this scaffold. The presence of the carbonyl chloride group at the 4-position makes it an excellent electrophile for the synthesis of a diverse library of amides, esters, and other derivatives.[7][8] The 8-chloro substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its antibacterial activity.[9] The 2-(3-ethoxyphenyl) moiety provides a site for further structural modifications to optimize target binding and selectivity.

This guide will explore the potential applications of this versatile building block in medicinal chemistry and provide detailed protocols for its utilization in the synthesis and evaluation of novel drug candidates.

Potential Therapeutic Applications and Mechanisms of Action

The 2-aryl-quinoline-4-carboxylic acid scaffold has been implicated in the modulation of several key biological targets, suggesting its potential in various therapeutic areas.

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease requiring new and effective treatments.[4][10] In silico studies have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives.[10][11] N-myristoylation is a crucial lipid modification of many eukaryotic and viral proteins, and its inhibition is a validated strategy for antiparasitic drug development. The 2-aryl-quinoline-4-carboxylic acid scaffold can serve as a basis for the design of potent LmNMT inhibitors.[4]

Anticancer Activity

Certain 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[5] SIRT3 is overexpressed in several cancers and plays a role in mitochondrial homeostasis and cell metabolism. Its inhibition is a promising strategy for the development of novel anticancer agents.[5] The quinoline scaffold can be derivatized to enhance SIRT3 inhibitory potency and selectivity over other sirtuin isoforms.[5]

Antimalarial Activity

The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents with novel mechanisms of action.[8][12] Quinoline-4-carboxamides have been identified as potent inhibitors of Plasmodium falciparum translation elongation factor 2 (PfEF2), a critical enzyme in protein synthesis.[8] This novel mechanism of action makes the 2-arylquinoline scaffold an attractive starting point for the development of new antimalarial drugs.

Antimicrobial Activity

The quinoline core is present in many antibacterial agents.[9] Derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The 8-chloro substitution, in particular, has been associated with potent antibacterial activity in other quinolone series.[9]

Synthetic Protocols

The following protocols detail the synthesis of the parent carboxylic acid, its conversion to the reactive carbonyl chloride, and the subsequent derivatization to generate a chemical library for biological screening.

Synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic Acid

The Pfitzinger reaction is a classical and efficient method for the synthesis of quinoline-4-carboxylic acids from an isatin and a carbonyl compound.[11] An alternative is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[6][13]

Protocol: Doebner Reaction

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroaniline (1 equivalent), 3-ethoxybenzaldehyde (1 equivalent), and pyruvic acid (1.2 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid product and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

  • Characterization: Confirm the structure of the synthesized carboxylic acid using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.[14]

Protocol: Acyl Chloride Formation

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) or toluene.

  • Addition of Reagent: Add thionyl chloride (2-3 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC analysis (after quenching a small aliquot with methanol to form the methyl ester).

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting solid is the desired 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride, which is often used in the next step without further purification.

Library Synthesis: Amide and Ester Derivatives

The highly reactive 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride can be readily reacted with a variety of nucleophiles (amines, anilines, alcohols, phenols) to generate a library of amide and ester derivatives for structure-activity relationship (SAR) studies.[7][8]

Protocol: Amide Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the desired amine or aniline (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in anhydrous DCM or tetrahydrofuran (THF).

  • Addition of Acyl Chloride: Cool the solution to 0 °C and add a solution of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (1 equivalent) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like DCM or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final amide derivatives by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Evaluation

The synthesized library of compounds should be screened in relevant biological assays to identify lead candidates for further development.

Assay TypeTarget/Cell LineEndpointReference
Antileishmanial Recombinant LmNMTIC₅₀ (Enzyme Inhibition)[11]
Leishmania donovani promastigotesEC₅₀ (Cell Viability)[4]
Anticancer Recombinant SIRT3IC₅₀ (Enzyme Inhibition)[5]
Cancer cell lines (e.g., AML, OSCC)GI₅₀ (Cell Growth Inhibition)[5]
Antimalarial Plasmodium falciparum (3D7 strain)EC₅₀ (Parasite Viability)[8]
Antibacterial S. aureus, MRSA, E. coliMinimum Inhibitory Concentration (MIC)[6]

Visualization of Workflows and Pathways

Synthetic Workflow

Synthetic Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Activation cluster_2 Library Synthesis 2-Chloroaniline 2-Chloroaniline Doebner Reaction Doebner Reaction 2-Chloroaniline->Doebner Reaction 3-Ethoxybenzaldehyde 3-Ethoxybenzaldehyde 3-Ethoxybenzaldehyde->Doebner Reaction Pyruvic Acid Pyruvic Acid Pyruvic Acid->Doebner Reaction Carboxylic Acid 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Doebner Reaction->Carboxylic Acid Acyl Chloride Formation Acyl Chloride Formation Carboxylic Acid->Acyl Chloride Formation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acyl Chloride Formation Carbonyl Chloride 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carbonyl chloride Acyl Chloride Formation->Carbonyl Chloride Amidation/Esterification Amidation/Esterification Carbonyl Chloride->Amidation/Esterification Amines/Alcohols Amines/Alcohols Amines/Alcohols->Amidation/Esterification Derivative Library Amide/Ester Library Amidation/Esterification->Derivative Library

Caption: Synthetic workflow for the generation of a derivative library.

Hypothetical SIRT3 Inhibition Pathway

SIRT3 Inhibition Pathway Quinoline Derivative Quinoline Derivative SIRT3 SIRT3 Quinoline Derivative->SIRT3 inhibition Mitochondrial Proteins Mitochondrial Proteins SIRT3->Mitochondrial Proteins deacetylation Acetylation Acetylation Mitochondrial Proteins->Acetylation Metabolic Dysregulation Metabolic Dysregulation Acetylation->Metabolic Dysregulation Apoptosis Apoptosis Metabolic Dysregulation->Apoptosis

Caption: Proposed mechanism of action for SIRT3 inhibition.

Conclusion

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a valuable and versatile chemical intermediate for the synthesis of novel bioactive molecules. The 2-aryl-quinoline-4-carboxylic acid scaffold has demonstrated significant potential in the development of new treatments for a range of diseases, including leishmaniasis, cancer, and malaria. The protocols and information provided in this guide are intended to facilitate the exploration of this promising area of medicinal chemistry.

References

  • de Andrade, P. G., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059. [Link]

  • Frontiers Media S.A. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]

  • National Center for Biotechnology Information. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed. [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864679. [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. [Link]

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [Link]

  • Rostami, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2888-2896. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. [Link]

  • National Center for Biotechnology Information. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link]

  • Legros, F., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(10), 1968-1975. [Link]

  • Wang, Z., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 332. [Link]

  • Moody, C. J., & Pitts, M. R. (2000). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. Organic Process Research & Development, 4(5), 346-351. [Link]

  • Hwny. (n.d.). 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride. Hwny. [Link]

  • Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 2(4). [Link]

  • Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 1905-1916. [Link]

  • National Center for Biotechnology Information. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. [Link]

  • Royal Society of Chemistry. (2022). Design and synthesis of coumarin-based amphoteric antimicrobials with biofilm interference and immunoregulation effects. RSC Medicinal Chemistry. [Link]

Sources

Application

The Lynchpin in Kinase Inhibitor Synthesis: Application and Protocols for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of modern oncology and drug discovery, protein kinases have emerged as critical targets for therapeutic intervention. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern oncology and drug discovery, protein kinases have emerged as critical targets for therapeutic intervention. Their dysregulation is a hallmark of numerous cancers and inflammatory diseases, driving aberrant cellular signaling and proliferation.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. Within this arena, the quinoline scaffold has established itself as a "privileged structure," a molecular framework that consistently yields potent and selective inhibitors against a variety of kinases.[1] Several FDA-approved drugs, including bosutinib (Src/Abl inhibitor), lenvatinib (multi-kinase inhibitor), and cabozantinib (c-Met/VEGFR2 inhibitor), feature a quinoline core, underscoring its clinical significance.[1]

This application note provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride as a key intermediate in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its design, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that guide the development of potent and selective therapeutic agents.

The Strategic Importance of the 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl Chloride Moiety

The structure of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is not arbitrary; each substituent is strategically placed to facilitate the synthesis of diverse and potent kinase inhibitors.

  • The Quinoline Core: As a bicyclic aromatic system, the quinoline scaffold provides a rigid framework that can effectively orient substituents to interact with the ATP-binding pocket of kinases. The nitrogen atom at position 1 often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase.

  • The 4-Carbonyl Chloride: This highly reactive acyl chloride group is the primary handle for diversification. It readily undergoes nucleophilic acyl substitution with a wide array of amines to form stable amide bonds. This allows for the systematic introduction of various side chains, which can be tailored to interact with specific residues within the kinase active site, thereby influencing potency and selectivity.

  • The 2-(3-ethoxyphenyl) Group: This substituent projects into the solvent-exposed region or a hydrophobic pocket of the kinase. The ethoxy group can participate in hydrogen bonding or hydrophobic interactions, contributing to the overall binding affinity. Its presence also influences the physicochemical properties of the final compound, such as solubility and metabolic stability.

  • The 8-Chloro Group: The chlorine atom at the 8-position serves multiple purposes. It can modulate the electronic properties of the quinoline ring system, influencing the reactivity of the 4-carbonyl chloride. Furthermore, it can occupy a specific pocket within the kinase active site, contributing to binding affinity and selectivity. In some cases, it can also serve as a site for further chemical modification through cross-coupling reactions.

Synthetic Protocol: Amide Coupling with 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

The cornerstone of utilizing this intermediate is the amide bond formation. This protocol outlines a general and robust method for the coupling of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride with a primary or secondary amine.

Diagram of the General Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride F 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxamide Derivative A->F B Amine (R1R2NH) B->F C Aprotic Solvent (e.g., DCM, THF, DMF) D Base (e.g., Triethylamine, DIPEA) E Room Temperature G A plus + B arrow --------> C G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Proliferation, Survival, Angiogenesis mTOR->Response TF->Response Inhibitor Quinoline-based Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K

Sources

Method

Application Notes and Protocols: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride as a Precursor for Novel Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive technical guide on the utilization of 8-Chloro-2-(3-ethoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride as a versatile precursor for the synthesis of novel fluorescent probes. This document outlines the rationale behind its molecular design, detailed synthetic protocols for its preparation from commercially available starting materials, and its subsequent application in creating fluorescent probes for bio-imaging and sensing. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through rigorous characterization and control experiments.

Introduction: The Quinoline Scaffold in Fluorescent Probe Design

Quinoline and its derivatives are a distinguished class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes.[1][2] Their rigid, planar structure and extended π-conjugated system provide a robust scaffold for designing fluorophores with tunable photophysical properties.[3][4] The modular nature of the quinoline core allows for the strategic introduction of various functional groups to modulate its absorption and emission characteristics, as well as to install reactive moieties for conjugation to biomolecules or recognition units for specific analytes.[4][5]

The subject of this guide, 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride, is a thoughtfully designed precursor that offers several strategic advantages:

  • The Quinoline Core: Provides the fundamental fluorophore with intrinsic fluorescence properties.[6]

  • The 2-(3-ethoxyphenyl) Group: This substituent can influence the photophysical properties of the quinoline core, potentially enhancing quantum yield and shifting emission wavelengths.[7]

  • The 8-Chloro Group: The chloro-substituent at the 8-position can modulate the electronic properties of the quinoline ring system and can also serve as a potential site for further functionalization via cross-coupling reactions.

  • The 4-Carbonyl Chloride Group: This is a highly reactive acylating agent, ideal for forming stable amide bonds with primary and secondary amines, such as those found in amino acids, proteins, and amine-containing pharmaceuticals.[8][9] This reactive handle is the key to conjugating the quinoline fluorophore to a molecule of interest.

Synthesis of the Precursor: A Two-Step Approach

The synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride can be efficiently achieved in two main steps, starting from readily available building blocks. The first step involves the construction of the quinoline-4-carboxylic acid core via a three-component Doebner reaction, followed by the conversion of the carboxylic acid to the highly reactive carbonyl chloride.[10][11]

Step 1: Synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic Acid

This synthesis utilizes the Doebner reaction, a powerful one-pot method for generating quinoline-4-carboxylic acids.[10][11]

Reaction Scheme:

Doebner Reaction Aniline 2-Chloroaniline Reagents + Aniline->Reagents Aldehyde 3-Ethoxybenzaldehyde Reagents2 + Aldehyde->Reagents2 PyruvicAcid Pyruvic Acid Intermediate Schiff Base/Enamine Intermediate PyruvicAcid->Intermediate Product 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Intermediate->Product Cyclization & Oxidation Reagents->Aldehyde Reagents2->PyruvicAcid Solvent Ethanol, Reflux

Caption: Three-component Doebner reaction for quinoline-4-carboxylic acid synthesis.

Materials:

MaterialMolecular WeightMoles (mmol)Mass/Volume
2-Chloroaniline127.57 g/mol 101.28 g
3-Ethoxybenzaldehyde150.17 g/mol 101.50 g
Pyruvic Acid88.06 g/mol 100.88 g
Ethanol--30 mL

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroaniline (10 mmol), 3-ethoxybenzaldehyde (10 mmol), and pyruvic acid (10 mmol).

  • Add 30 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.[10]

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to yield the pure 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Step 2: Conversion to 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

The carboxylic acid is activated by converting it to the more reactive acyl chloride using thionyl chloride (SOCl₂).[12]

Reaction Scheme:

Acid to Acyl Chloride CarboxylicAcid 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid Product 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carbonyl chloride CarboxylicAcid->Product Reflux, cat. DMF ThionylChloride SOCl₂ ThionylChloride->Product Byproducts SO₂ + HCl Product->Byproducts

Caption: Conversion of carboxylic acid to acyl chloride using thionyl chloride.

Materials:

MaterialMolecular WeightMoles (mmol)Mass/Volume
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid329.77 g/mol 51.65 g
Thionyl Chloride (SOCl₂)118.97 g/mol -5 mL (excess)
N,N-Dimethylformamide (DMF)--1-2 drops

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic HCl and SO₂ gases.

  • In a dry round-bottom flask, suspend the 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (5 mmol) in thionyl chloride (5 mL).

  • Add a catalytic amount (1-2 drops) of DMF.

  • Heat the mixture to reflux for 2-3 hours. The solid will dissolve as the reaction proceeds.[12]

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • The resulting solid is the desired 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride. This product is moisture-sensitive and should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon).

Application: Synthesis of a Fluorescent Amine Probe

The primary application of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is as a fluorescent labeling agent for primary and secondary amines. The following protocol provides a general procedure for the synthesis of a fluorescently labeled amine.

Reaction Scheme:

Amine Labeling AcylChloride 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carbonyl chloride Product Fluorescently Labeled Amide AcylChloride->Product Amine R-NH₂ (Target Amine) Amine->Product Base Base (e.g., Et₃N or K₂CO₃) Base->Product Solvent Anhydrous Acetonitrile Solvent->Product

Caption: General scheme for fluorescent labeling of a primary amine.

Materials:

MaterialConcentration/Amount
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride1.1 equivalents
Amine-containing molecule of interest1.0 equivalent
Anhydrous AcetonitrileSufficient to dissolve reactants
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)2.0 equivalents

Protocol:

  • In a dry reaction vessel under an inert atmosphere, dissolve the amine-containing molecule (1.0 eq) in anhydrous acetonitrile.

  • Add the base (2.0 eq), such as triethylamine or anhydrous potassium carbonate.[8]

  • In a separate vessel, dissolve the 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (1.1 eq) in anhydrous acetonitrile.

  • Slowly add the solution of the acyl chloride to the amine solution at room temperature with stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure fluorescently labeled amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and record its photophysical properties (absorption and emission spectra).

Potential Applications and Experimental Workflows

Probes derived from 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride can be designed for a multitude of applications in biological and pharmaceutical research.

Cellular Imaging

A probe designed with a cell-penetrating peptide or a small molecule that targets a specific organelle can be used for live-cell imaging.[3][13]

Workflow for Live-Cell Imaging:

Cell Imaging Workflow CellCulture Culture Cells on Glass-Bottom Dishes ProbePrep Prepare Probe Stock Solution (e.g., 1 mM in DMSO) WorkingSol Dilute Probe to Working Concentration (1-10 µM) in Media ProbePrep->WorkingSol Staining Incubate Cells with Probe (e.g., 30 min at 37°C) WorkingSol->Staining Wash Wash Cells with PBS to Remove Excess Probe Staining->Wash Imaging Image Cells with Fluorescence Microscope Wash->Imaging

Caption: A typical workflow for staining and imaging live cells with a fluorescent probe.

Sensing Metal Ions

By conjugating the precursor to a specific metal ion chelator, a chemosensor can be developed that exhibits a change in fluorescence upon binding to the target ion.[14][15]

Workflow for Metal Ion Titration:

Metal Ion Titration ProbeSol Prepare Probe Solution in Buffer Blank Record Fluorescence Spectrum (Blank) ProbeSol->Blank Titration Add Incremental Amounts of Metal Ion Stock Solution Blank->Titration Equilibrate Mix and Equilibrate Titration->Equilibrate Record Record Fluorescence Spectrum After Each Addition Equilibrate->Record Record->Titration Repeat Analysis Plot Fluorescence Intensity vs. [Metal Ion] to Determine Kd Record->Analysis

Caption: Spectrofluorometric titration workflow to determine probe-analyte binding.

Expected Photophysical Properties

The photophysical properties of the final probe will be influenced by the nature of the conjugated molecule and the local environment.

Hypothetical Photophysical Data:

PropertyExpected Range/ValueRationale/Comments
Excitation Max (λex)330 - 380 nmTypical for quinoline-based fluorophores.[16]
Emission Max (λem)420 - 550 nmHighly dependent on substitution and solvent polarity.[16]
Stokes Shift50 - 150 nmA large Stokes shift is desirable to minimize self-quenching.
Quantum Yield (Φ)0.1 - 0.8Will vary based on the conjugated moiety and environmental factors.

Conclusion

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a highly versatile and reactive precursor for the development of novel fluorescent probes. Its rational design allows for straightforward conjugation to a wide variety of amine-containing molecules. The protocols outlined in this document provide a solid foundation for the synthesis of this precursor and its application in creating sophisticated tools for cellular imaging, biomolecule labeling, and the development of sensitive chemosensors. Researchers are encouraged to adapt and optimize these methods to suit their specific research objectives.

References

  • Analyst (RSC Publishing).
  • Benchchem. Application Notes and Protocols: 2-(2-Chloroethyl)
  • ResearchGate. Scheme 1. Synthesis of fluorescent probe 1. (a) ClCH 2 COCl, C 5 H 5 N,...
  • ACS Publications. Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline.
  • PMC. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling.
  • PMC. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
  • Benchchem.
  • ResearchGate.
  • Analyst. A novel quinoline-based fluorescent probe for real-time monitoring of Cys in glioma.
  • Jena Bioscience. Fluorescent Amine Protein Labeling.
  • Arabian Journal of Chemistry. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
  • PubMed. Quinoline-based fluorescent small molecules for live cell imaging.
  • Photochemical & Photobiological Sciences (RSC Publishing). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach.
  • MDPI. Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents.
  • Crimson Publishers.
  • Benchchem.
  • PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility and Handling of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Welcome to the Technical Support Center for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (MW: 346.21 g/mol ). This highly functionalized acyl chloride is a critical intermediate in the synthesis of quinoline-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (MW: 346.21 g/mol ). This highly functionalized acyl chloride is a critical intermediate in the synthesis of quinoline-based therapeutics. However, its unique structural features—combining a rigid, highly lipophilic quinoline core with a moisture-sensitive acid chloride group—present significant challenges in solubility and handling.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure the scientific integrity of your downstream applications.

Part 1: Core Troubleshooting & FAQs

Q1: Why does this compound exhibit such poor solubility in standard benchtop solvents like hexanes or diethyl ether? A1: The solubility profile is dictated by the molecule's extreme lipophilicity and structural rigidity. The 8-chloro substituent and the 3-ethoxyphenyl ring significantly increase the partition coefficient (LogP), driving molecular aggregation via strong intermolecular π−π stacking between the planar quinoline cores. Furthermore, the molecule lacks hydrogen bond donors. Consequently, non-polar solvents like hexanes lack the dielectric constant required to disrupt these intermolecular forces, while standard ethers (like diethyl ether) are too weakly polar to solvate the bulky aromatic system effectively.

Q2: Can I use methanol, ethanol, or water to aid dissolution? A2: Absolutely not. 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is an active acyl chloride. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the chlorine atom and the quinoline ring. Protic solvents will initiate a rapid nucleophilic acyl substitution (solvolysis) [1]. Reacting with water yields the highly insoluble carboxylic acid and corrosive HCl gas, while alcohols will irreversibly convert your intermediate into an ester [2].

Q3: What are the optimal solvent systems for downstream applications (e.g., amidation)? A3: The optimal solvents are anhydrous, moderately polar, and strictly aprotic. Dichloromethane (DCM) and Tetrahydrofuran (THF) are the industry standards. DCM provides excellent solvation for halogenated aromatics, while THF's oxygen atom can coordinate with the electrophilic carbonyl without reacting, disrupting π−π stacking. For higher temperature applications, anhydrous Toluene can be used, though solubility may be lower at room temperature.

Q4: My solution turned cloudy and formed a white precipitate before I even added my nucleophile. What happened? A4: This is the classic visual indicator of moisture contamination . Atmospheric moisture has hydrolyzed the acid chloride into 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid [1]. Because the resulting carboxylic acid forms strong intermolecular hydrogen-bonded dimers, its solubility in aprotic solvents like DCM or THF drops drastically, causing it to precipitate out of solution. Self-validation check: Always verify complete, clear dissolution under an inert atmosphere before proceeding. If the solution is cloudy, do not add your expensive amine.

Q5: Can I use Schotten-Baumann biphasic conditions (aqueous base/organic solvent) for amidation? A5: While Schotten-Baumann conditions are classically used for more stable, less sterically hindered acyl chlorides (like benzoyl chloride) [3], they are not recommended for this specific compound. The extreme lipophilicity of the 8-chloro-2-(3-ethoxyphenyl)quinoline core makes aqueous-organic emulsions highly problematic, leading to poor mass transfer and competitive hydrolysis. Strictly anhydrous conditions with an organic base are strongly preferred [4].

Part 2: Solvent Compatibility & Reactivity Matrix

SolventSolubility ProfileReactivity / SuitabilityRecommendation
Anhydrous DCM HighInert. Excellent for amidation/esterification at low temps.Highly Recommended
Anhydrous THF HighInert. Good for Grignard/organometallic additions.Highly Recommended
Toluene ModerateInert. Requires heating for full dissolution; good for reflux.Recommended (with heat)
Methanol / Ethanol Appears SolubleHighly Reactive . Forms methyl/ethyl esters immediately.Strictly Prohibited
Water / Brine InsolubleHighly Reactive . Causes rapid hydrolysis to carboxylic acid.Strictly Prohibited
Hexanes / Heptane Very LowInert, but fails to solvate the bulky aromatic core.Not Recommended

Part 3: Standard Operating Procedure (SOP) - Anhydrous Amidation

To ensure scientific integrity and prevent degradation, the following self-validating protocol must be used when reacting 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride with an amine nucleophile.

Materials Required:

  • 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv) - Acts as an HCl scavenger [4].

  • Anhydrous Dichloromethane (DCM) (10 mL/mmol)

  • Argon or Nitrogen gas source (Schlenk line or balloon)

Step-by-Step Methodology:

  • Preparation of the Anhydrous Environment: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon/N2 for 5 minutes.

  • Dissolution: Transfer the acyl chloride (1.0 equiv) into the flask. Add anhydrous DCM (5 mL/mmol). Stir at room temperature until a completely clear, pale solution is achieved. (Causality Note: If the solution is cloudy, hydrolysis has already occurred; discard and obtain a fresh batch).

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. (Causality Note: Acyl substitution is highly exothermic; cooling prevents side reactions and degradation).

  • Nucleophile Preparation: In a separate dry vial, dissolve the amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (5 mL/mmol).

  • Dropwise Addition: Using a dry syringe, add the amine/base solution dropwise to the acyl chloride solution over 10-15 minutes to control the exotherm.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (quench a small aliquot in methanol to check for residual acid chloride, which will appear as the methyl ester).

  • Workup: Dilute with additional DCM, wash with saturated aqueous NaHCO3 (to remove DIPEA-HCl salts), followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Part 4: Mechanistic and Workflow Visualizations

Hydrolysis A 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carbonyl chloride (Poorly Soluble, Reactive) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Atmospheric Moisture (H2O) B->C H2O Addition D 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid (Insoluble Precipitate) C->D Elimination of Cl- E Hydrochloric Acid (HCl Gas/Corrosive) C->E Byproduct

Pathway of moisture-induced hydrolysis leading to insoluble carboxylic acid precipitation.

Workflow Step1 1. Purge Flask (Argon/N2, Flame-dried) Step2 2. Dissolve Acyl Chloride (Anhydrous DCM/THF, 0 °C) Step1->Step2 Step4 4. Dropwise Addition (Control Exotherm, 0 °C to RT) Step2->Step4 Mix at 0 °C Step3 3. Prepare Nucleophile (Amine + DIPEA/TEA in DCM) Step3->Step4 Step5 5. Aqueous Workup (Quench & Extract) Step4->Step5 Completion

Step-by-step anhydrous amidation workflow to prevent premature degradation.

Part 5: References

  • An introduction to acyl chlorides (acid chlorides) , Chemguide. URL:[Link]

  • Synthesis and Reactions of Acid Chlorides , Organic Chemistry Tutor. URL:[Link]

  • Acyl chloride , Wikipedia. URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution , ACS Publications. URL:[Link]

Optimization

Technical Support Center: Scale-up Synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride. This guide is designed to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of this molecule. As this is a specialized intermediate, this guide is based on a robust and logical two-step synthetic approach: a Friedländer-type annulation to construct the quinoline core, followed by conversion to the final acid chloride.

Proposed Synthetic Pathway

The synthesis is approached in two main stages, each with its own set of challenges, particularly during scale-up.

Synthetic_Pathway Reactant1 2-Amino-3-chlorobenzaldehyde Intermediate 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid Reactant1->Intermediate Step 1: Friedländer Annulation Reagent2 Thionyl Chloride (SOCl₂) Reactant2 1-(3-ethoxyphenyl)ethan-1-one Reactant2->Intermediate Product 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride Intermediate->Product Step 2: Chlorination Reagent2->Product

Caption: Proposed two-step synthesis of the target compound.

Part 1: Troubleshooting the Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline.[1] While effective, scaling this reaction can present challenges related to reaction rate, purity, and yield.[2]

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction is sluggish and gives low yields. What are the critical parameters to optimize for scale-up?

A: Low yields in Friedländer synthesis are a common issue, often stemming from harsh reaction conditions or suboptimal catalysis.[2]

  • Catalyst Choice: The reaction can be catalyzed by acids or bases.[1] For scale-up, traditional strong acids or bases can lead to side reactions and product degradation.[3] Consider milder, more modern catalysts. Lewis acids like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₂) can be effective.[4] Alternatively, iodine or p-toluenesulfonic acid have been used successfully, sometimes even under solvent-free conditions, which can be advantageous for large-scale operations.[1][5]

  • Temperature Control: While classic protocols often call for high temperatures (150-220°C), this can promote tar formation.[3][6] Careful, controlled heating is crucial. If the reaction is too slow at lower temperatures, a catalyst adjustment is often a better solution than simply increasing the heat.

  • Solvent Selection: The choice of solvent is critical for managing reaction temperature and ensuring reactants remain in solution.[2] High-boiling point aprotic polar solvents like chlorobenzene can be effective under acidic conditions.[1]

Q2: I'm observing significant tar and polymer formation, making purification difficult. How can I prevent this?

A: Tar formation is a frequent side reaction, especially under strong acid catalysis, arising from the self-condensation of the ketone reactant.[5]

  • Controlled Addition: On a larger scale, the heat generated (exotherm) can be more difficult to manage. A slow, controlled addition of one reactant to the other (e.g., adding the ketone to the heated solution of the amino-aldehyde and catalyst) can help manage the exotherm and minimize polymerization.

  • Two-Phase System: A two-phase solvent system can sometimes mitigate polymerization by sequestering the sensitive carbonyl compound in an organic phase, reducing its contact time with the strong acid in the aqueous phase.[5]

  • Moderating Agents: In related quinoline syntheses like the Skraup, agents such as ferrous sulfate are used to moderate notoriously exothermic reactions.[5] While not a direct Friedländer component, the principle of controlling localized overheating is key.

Experimental Protocol: Optimized Friedländer Annulation

This protocol incorporates modern catalytic methods suitable for larger scale synthesis.

Materials:

  • 2-Amino-3-chlorobenzaldehyde

  • 1-(3-ethoxyphenyl)ethan-1-one (3-ethoxyacetophenone)

  • p-Toluenesulfonic acid (PTSA) or Zinc Chloride (ZnCl₂)

  • Toluene or Chlorobenzene

Procedure:

  • Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the 2-amino-3-chlorobenzaldehyde and the chosen solvent (e.g., Toluene).

  • Catalyst Addition: Add the catalyst (e.g., 10 mol% PTSA or ZnCl₂).

  • Reactant Addition: Heat the mixture to a gentle reflux. Begin the slow, dropwise addition of 1-(3-ethoxyphenyl)ethan-1-one.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require several hours at reflux.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterRecommended ConditionRationale
Catalyst p-Toluenesulfonic acid (PTSA)Milder than strong mineral acids, reducing side reactions.[5]
Solvent TolueneAllows for azeotropic removal of water, driving the reaction forward.
Temperature Reflux (approx. 110°C)Provides sufficient energy without excessive degradation.
Addition Rate Slow, dropwise over 1-2 hoursControls exotherm and minimizes ketone self-condensation.

Part 2: Troubleshooting the Chlorination Step

The conversion of the carboxylic acid to the highly reactive acyl chloride using thionyl chloride (SOCl₂) is a standard transformation. However, on a larger scale, removing the excess reagent and ensuring product stability are key concerns.

Frequently Asked Questions (FAQs)

Q1: My final product, the acyl chloride, is dark and appears impure. What causes this discoloration and how can I obtain a cleaner product?

A: Discoloration often indicates decomposition or side reactions.

  • Thermal Instability: Acyl chlorides can be thermally labile.[7] The reaction with thionyl chloride often requires heating, but prolonged exposure to high temperatures (e.g., >80-90°C), especially in the presence of a DMF catalyst, can cause decomposition.[7] Use the minimum temperature necessary for a reasonable reaction rate.

  • Catalyst-Induced Decomposition: While catalytic N,N-Dimethylformamide (DMF) is often used to accelerate the reaction, it can form unstable intermediates at higher temperatures, leading to byproducts.[8] Use only a catalytic amount (a few drops).

  • Crude Carboxylic Acid Purity: Impurities from the first step can be carried over and react with thionyl chloride to form colored byproducts. Ensure the starting carboxylic acid is of high purity.

Q2: How can I effectively remove the excess thionyl chloride on a large scale without damaging my equipment or decomposing my product?

A: Removing excess thionyl chloride (b.p. 79°C) is critical. Its vapors are corrosive and toxic.[9]

  • Vacuum Distillation: The most effective method is distillation under reduced pressure. This allows the thionyl chloride to be removed at a much lower temperature, minimizing thermal stress on the product.[9][10] A cold trap (e.g., dry ice/acetone) must be placed between your apparatus and the vacuum pump to protect the pump from corrosive SOCl₂, HCl, and SO₂ vapors.[9]

  • Azeotropic Removal: Adding a high-boiling inert solvent like toluene and distilling it off can help co-distill the remaining traces of thionyl chloride.[11] This can be repeated several times.

Q3: The acyl chloride product seems to be hydrolyzing back to the carboxylic acid during workup or storage. How can I prevent this?

A: Acyl chlorides are highly susceptible to hydrolysis, even from atmospheric moisture.[7]

  • Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried) before use. The reaction and any subsequent manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Low-Temperature Purification: If purification by distillation is required, it must be done under high vacuum to keep the temperature low, minimizing both decomposition and hydrolysis rates.[7]

  • Proper Storage: The final product should be stored in a tightly sealed container under an inert atmosphere, preferably in a desiccator or freezer to reduce its reactivity.

Troubleshooting Decision Tree for Chlorination

Chlorination_Troubleshooting Start Problem with Chlorination Step Q_Color Is the product discolored? Start->Q_Color A_Color_Temp Reduce reaction temperature. Minimize heating time. Q_Color->A_Color_Temp Yes Q_Removal Difficulty removing excess SOCl₂? Q_Color->Q_Removal No A_Color_Purity Ensure high purity of starting carboxylic acid. A_Color_Temp->A_Color_Purity A_Removal_Vac Use high vacuum with a well-maintained cold trap. Q_Removal->A_Removal_Vac Yes Q_Hydrolysis Is the product hydrolyzing? Q_Removal->Q_Hydrolysis No A_Removal_Azeo Perform azeotropic removal with dry toluene. A_Removal_Vac->A_Removal_Azeo A_Hydrolysis_Anhydrous Use rigorously dried glassware and an inert atmosphere. Q_Hydrolysis->A_Hydrolysis_Anhydrous Yes A_Hydrolysis_Storage Store final product under N₂/Ar in a freezer. A_Hydrolysis_Anhydrous->A_Hydrolysis_Storage

Caption: Decision tree for troubleshooting the chlorination step.

Experimental Protocol: Acyl Chloride Formation

Materials:

  • 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Toluene (optional, for azeotropic removal)

Procedure:

  • Setup: In a flame-dried reactor equipped with a mechanical stirrer, reflux condenser (with a drying tube or connected to a gas bubbler), and an addition funnel, suspend the carboxylic acid in a minimal amount of an inert solvent like dichloromethane or use neat thionyl chloride.

  • Catalyst: Add a catalytic amount of DMF (e.g., 2-3 drops per mole of acid).

  • SOCl₂ Addition: Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension.

  • Reaction: Gently heat the mixture to a mild reflux (40-60°C) until the evolution of HCl and SO₂ gas ceases and the solution becomes clear. Monitor by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester formation by TLC/LC-MS.

  • Removal of Excess SOCl₂: Cool the reaction mixture. Remove the excess thionyl chloride and solvent under reduced pressure, using a cold trap to protect the pump.

  • Azeotropic Removal (Optional): Add anhydrous toluene to the crude product and remove it under reduced pressure. Repeat this step 2-3 times to ensure all traces of SOCl₂ are gone.[11]

  • Isolation: The resulting crude acyl chloride is often used directly in the next step without further purification.[11] If purification is necessary, high-vacuum distillation is the method of choice.[7]

Safety Note: This reaction produces toxic gases (HCl and SO₂) and should be performed in a well-ventilated fume hood.[12] Thionyl chloride is corrosive and reacts violently with water.[9] Appropriate personal protective equipment (PPE) is mandatory.

References

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • Reddit. (2023). Help with thionyl chloride halogenation. Retrieved from [Link]

  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Google Patents. (n.d.). US2748151A - Purification of acid chlorides.
  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchGate. (2016). How to remove thionyl chloride after reaction? Retrieved from [Link]

  • ACS Publications. (2003). A Mild and Efficient One-Step Synthesis of Quinolines. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis Overview. Retrieved from [Link]

  • PubMed. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives... Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines... Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthetic Routes to Quinoline Derivatives... Retrieved from [Link]

  • ResearchGate. (2024). Shaking Up the Friedländer Reaction... Retrieved from [Link]

  • Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (c) 8-Ethoxycarbonyl-4-chloro-2-methoxycarbonyl-10-oxo-10H-pyrano[2,3-h]quinoline. Retrieved from [Link]

  • Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2021). The Pfitzinger Reaction. (Review). Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • PMC. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103709100A - Preparation method of 8-chloroquinolone derivative.
  • Curioscity: a Science Show. (2019). 43 - Scaling Up Chemical Reactions (w/ Steve Sujanksy!). Retrieved from [Link]

Sources

Troubleshooting

Characterization of impurities in 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride . Because acyl chlorides are highly electrophilic and moisture-sensitive, distinguishing true synthetic impurities from analytical artifacts requires rigorous, self-validating methodologies.

Analytical Characterization Workflow

ImpurityWorkflow A 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carbonyl chloride B Derivatization (MeOH / Pyridine) A->B Quench Reactive Acyl C Anhydrous Preparation (CDCl3 or Hexane) A->C Preserve Native State D RP-HPLC-UV/MS Quantify Acid Impurity B->D Analyze Stable Ester E 1H/13C NMR Detect Positional Isomers C->E Non-destructive F GC-MS Detect Volatile Reagents C->F Volatiles Only

Workflow for the analytical characterization of acyl chloride impurities.

Section 1: Analytical Troubleshooting & FAQs

Q: My HPLC shows 90% carboxylic acid, but my downstream amidation reaction works perfectly. What is happening? A: You are observing an analytical artifact. Acyl chlorides are highly unstable on reverse-phase LC columns[1]. The aqueous mobile phase rapidly hydrolyzes the intact acyl chloride during the chromatographic run, creating a false positive for the acid impurity[1]. To accurately quantify the original purity, you must derivatize the sample to a stable ester prior to LC analysis[1][2].

Q: How can I differentiate between the 6-chloro and 8-chloro positional isomers? A: Synthesis of the quinoline core often yields regioisomers depending on the purity of the starting aniline precursor, providing insights into the effects of halogen substitution on the quinoline ring system[3]. Because these isomers have identical masses, LC-MS is insufficient. Use 2D NMR (NOESY/HMBC) in anhydrous CDCl₃ to map the proton-carbon correlations and confirm the exact position of the chlorine atom on the aromatic ring.

Q: How can I detect residual chlorinating agents like SOCl₂? A: Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for synthesizing acyl chlorides from their parent acids[2][4]. These volatiles lack a strong UV chromophore and will not be detected by standard UV-HPLC. Use Direct Injection GC-MS to detect volatile species[1].

Section 2: Quantitative Impurity Profiling

To successfully troubleshoot your synthesis, you must understand the origin of each impurity. Below is a structured summary of the most common impurities associated with this molecule.

Impurity ClassSpecific Compound / OriginAnalytical SignatureCausality for Formation
Hydrolysis Product 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acidRP-HPLC: Early eluting peak (high polarity).Exposure to ambient moisture during isolation or storage[4].
Positional Isomer 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride¹H NMR: Shift in aromatic splitting patterns.Co-eluting impurities in the starting chloroaniline precursor[3].
Reagent Residue Thionyl chloride (SOCl₂) / Oxalyl chlorideGC-MS: Low m/z volatile peaks.Incomplete vacuum distillation during the chlorination step[2].
Anhydride Byproduct Bis(8-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl) oxideLC-MS: High molecular weight dimer (m/z ~668).Nucleophilic attack of the hydrolyzed acid onto the unreacted acyl chloride.
Section 3: Validated Experimental Methodologies
Protocol: In-Situ Derivatization for RP-HPLC Quantification

Objective: To accurately quantify the pre-existing carboxylic acid impurity without artificially generating it during analysis. Derivatization to a less reactive ester is recommended for accurate quantification of the main component and its related acid impurity[2].

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 10.0 mg of the 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride sample into a dry 20 mL scintillation vial under nitrogen.

  • Derivatization: Add 1.0 mL of anhydrous methanol and 50 µL of anhydrous pyridine.

    • Causality: Methanol rapidly converts the acyl chloride to the stable methyl ester. Pyridine acts as an acid scavenger to neutralize the generated HCl, preventing acid-catalyzed side reactions[2][4].

  • Incubation: Seal the vial and heat the mixture at 60°C for 30 minutes to ensure complete conversion[2].

  • Dilution: Dilute 100 µL of this quenched mixture with 900 µL of HPLC-grade acetonitrile.

  • Analysis: Inject onto a C18 RP-HPLC column using a gradient of 0.1% formic acid in water (A) and acetonitrile (B).

Self-Validating System (Spike-Recovery Control): To prove this method is analytically sound, prepare a parallel "Spike Control." Spike exactly 2.0 mg of pure 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid into the sample prior to derivatization.

  • Causality: If the derivatization conditions are too harsh, they might esterify the free acid impurity, masking its presence. By recovering 100% of the spiked acid as the free acid peak (and not the methyl ester peak), you validate that the protocol exclusively derivatizes the reactive acyl chloride and accurately preserves the pre-existing acid impurity profile.

Section 4: Handling & Storage FAQs

Q: Why does my sample emit white smoke when I open the vial? A: The "smoke" is actually an aerosol of hydrochloric acid droplets. Acyl chlorides react instantly with ambient atmospheric moisture to form the corresponding carboxylic acid and HCl gas[4]. To prevent this, always handle the compound in a glovebox or under a steady stream of dry argon/nitrogen[5].

Q: What is the optimal storage condition for long-term stability? A: To avoid hydrolysis, materials must be used immediately or stored under strict anhydrous conditions without exposure to air[5]. Store the solid in a tightly sealed amber vial backfilled with argon, placed inside a secondary desiccator at -20°C. Allow the container to reach room temperature before opening to prevent condensation from introducing moisture.

References
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL:[Link]

  • Acetyl chloride Source: Wikipedia URL:[Link]

  • Covalent organic polymer functionalization of activated carbon surfaces through acyl chloride for environmental clean-up Source: DTU (Technical University of Denmark) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride, presenting it not as a standalone agent but as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride, presenting it not as a standalone agent but as a highly versatile and strategic scaffold for the synthesis of novel therapeutic candidates. Given the absence of extensive public data on this specific molecule, this document serves as a scientific prospectus, deconstructing its structural features based on established principles of medicinal chemistry and comparing its potential against well-characterized quinoline derivatives. We offer field-proven synthetic protocols and mechanistic insights to empower researchers in their drug discovery programs.

The Quinoline Nucleus: A Cornerstone of Medicinal Chemistry

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is designated as a "privileged structure" in medicinal chemistry.[1] Its rigid, planar, and aromatic nature provides an ideal framework for interacting with a multitude of biological targets, while its synthetic tractability allows for extensive functionalization to fine-tune pharmacokinetic and pharmacodynamic properties. This versatility has led to the development of quinoline-based drugs across a wide spectrum of diseases, including cancer, malaria, and bacterial infections.[1][2] Numerous quinoline derivatives have demonstrated potent anticancer activity through diverse mechanisms, such as DNA intercalation, inhibition of tubulin polymerization, and modulation of critical signaling pathways by targeting enzymes like protein kinases.[3][4]

Deconstructing the Target Scaffold: A Rationale for Investigation

The therapeutic potential of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride can be logically inferred by analyzing its constituent parts. This molecule is best understood as a reactive intermediate, primed for the generation of a chemical library for high-throughput screening.

  • The Quinoline-4-carbonyl chloride Core : The acyl chloride at the C4 position is a highly reactive electrophile. This functional group is not intended for direct biological application but serves as a powerful synthetic handle. It undergoes efficient nucleophilic acyl substitution with a wide range of nucleophiles—such as amines, alcohols, and hydrazines—to create large libraries of stable quinoline-4-carboxamides, esters, and hydrazides, respectively.[5] This strategy is fundamental to exploring the structure-activity relationship (SAR) around the C4 position.

  • Structure-Activity Relationship (SAR) Insights from Substituents :

    • C2-(3-ethoxyphenyl) Group : The presence of an aryl substituent at the C2 position is a well-established feature in many biologically active quinolines.[6][7] The phenyl ring can engage in crucial π-π stacking or hydrophobic interactions within the active sites of protein targets, such as the ATP-binding pocket of kinases.[8] The meta-positioned ethoxy group serves a dual purpose: it can modulate the compound's lipophilicity and aqueous solubility, and the oxygen atom may act as a hydrogen bond acceptor, potentially forming a key interaction with amino acid residues in a target protein.

    • C8-Chloro Group : Halogenation is a classic medicinal chemistry strategy. The chloro group at the C8 position significantly influences the molecule's electronic distribution and lipophilicity. This can enhance membrane permeability and improve metabolic stability by blocking a potential site of oxidation. Furthermore, in the context of a protein's active site, the chloro-substituent can occupy a specific hydrophobic pocket, thereby increasing binding affinity and selectivity.[9]

Comparative Analysis: Benchmarking Against Quinoline-Based Kinase Inhibitors

To contextualize the potential of our target scaffold, we compare its structural features to those of known quinoline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[10][11] The 4-anilinoquinoline core is a common pharmacophore for EGFR inhibitors, where the quinoline nitrogen acts as a hydrogen bond acceptor with the hinge region of the kinase domain.[8]

While our scaffold features a carboxamide linkage at C4 instead of an amino linkage, this still allows for the presentation of a substituted aryl ring in a similar vector to mimic the crucial interactions of established inhibitors like Lapatinib.

Table 1: Comparison of Structural Features and Performance of Selected Quinoline-Based Kinase Inhibitors

Compound/ScaffoldKey Structural FeaturesBiological Target(s)Reported Potency (IC₅₀)Reference
Target Scaffold Derivative (Hypothetical Amide)2-(3-ethoxyphenyl)4-(aryl-carboxamide)8-chloroquinolineKinases (e.g., EGFR)To be determinedN/A
Lapatinib4-(3-Fluoroanilino)quinolineEGFR, HER2~10 nM (EGFR)[12]
Bosutinib4-(2,4-Dichloro-5-methoxyanilino)quinolineSrc, Abl1.2 nM (Src), 1 nM (Abl)[3][13]
Compound 50 (Schiff's Base Derivative)2-aryl-quinoline with Schiff's base linkageEGFR120 nM[8]
2,4-Disubstituted Quinoline Series2-Aryl, 4-Amino substitutionsGeneral Cytotoxicity (MCF-7)Varied (µM range)

This comparison highlights that 2,4,8-trisubstituted quinolines are a validated template for potent kinase inhibition. The target scaffold provides a synthetically accessible route to novel chemical entities within this class.

Experimental Protocols: From Synthesis to Evaluation

The following protocols provide a self-validating workflow for researchers to synthesize and evaluate derivatives of the target scaffold. The causality behind this experimental design is to first build the core structure, then activate it for diversification, create a small library, and finally, assess its biological function.

Protocol 1: Synthesis of 2-Aryl-quinoline-4-carboxylic Acid via Pfitzinger Reaction

This protocol describes the synthesis of the carboxylic acid precursor, a key step in building the quinoline core. The Pfitzinger reaction is a robust method involving the condensation of isatin with a carbonyl compound.[14][15]

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve potassium hydroxide (3 equivalents) in 30 mL of absolute ethanol with gentle warming.

  • Isatin Addition: Add 5-chloro-isatin (1 equivalent) to the basic solution. The 5-chloro-isatin will ultimately become the 8-chloroquinoline due to the cyclization mechanism. Stir the mixture at room temperature for 1 hour. The color should change as the isatin ring opens.

  • Carbonyl Addition: Add 3-ethoxyacetophenone (1.1 equivalents) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water. Extract twice with 30 mL of diethyl ether to remove any unreacted ketone.

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify with 2M hydrochloric acid or acetic acid to a pH of 4-5. The product, 8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired product.

Protocol 2: Conversion to 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

This step activates the carboxylic acid for subsequent derivatization. Thionyl chloride is a common and effective reagent for this transformation.[16]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 50 mL flask under a nitrogen atmosphere, suspend the quinoline-4-carboxylic acid (1 equivalent) in 15 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (3 equivalents) dropwise to the suspension at room temperature. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the solution becomes clear and gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is often used directly in the next step without further purification.

Protocol 3: Library Synthesis via Amidation

This protocol demonstrates the utility of the carbonyl chloride by reacting it with a representative amine to form a stable amide.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve a representative amine (e.g., aniline, 1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or pyridine (2 equivalents) in 10 mL of anhydrous DCM in a flask cooled in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude carbonyl chloride from Protocol 2 in 5 mL of anhydrous DCM and add it dropwise to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by TLC.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude amide by column chromatography on silica gel or by recrystallization to obtain the final product.

Visualization of Workflows and Mechanisms

Diagrams are essential for conceptualizing complex synthetic and biological processes.

G cluster_synthesis Synthetic Workflow A 5-Chloro-Isatin + 3-Ethoxyacetophenone B Pfitzinger Reaction (Protocol 1) A->B C 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carboxylic Acid B->C D Activation with SOCl₂ (Protocol 2) C->D E 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carbonyl chloride D->E F Amidation with R-NH₂ (Protocol 3) E->F G Target Amide Library for Screening F->G

Caption: A generalized workflow for the synthesis of a quinoline-4-carboxamide library.

cluster_pathway Simplified EGFR Signaling Pathway cluster_kinase Kinase Domain (Intracellular) EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binding & Dimerization ATP_Site ATP Binding Site membrane Phosphorylation Phosphorylation ATP_Site->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Inhibitor Quinoline Inhibitor Inhibitor->ATP_Site Competitive Inhibition

Caption: EGFR signaling, a common target pathway for quinoline-based inhibitors.

Conclusion and Future Outlook

While direct experimental data for 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride remains to be published, a systematic analysis of its structure provides a compelling rationale for its investigation as a scaffold in drug discovery. Its true value lies not as a final compound, but as a reactive and strategically designed intermediate for the rapid synthesis of diverse libraries of 2,8-disubstituted quinoline-4-carboxamides.

The structural features—a 2-aryl group for target engagement, an 8-chloro substituent for modulating pharmacokinetics, and a C4-amide linker for exploring SAR—are all hallmarks of successful kinase inhibitor programs. The provided protocols offer a clear and validated path for researchers to synthesize these novel derivatives and evaluate their potential as next-generation therapeutic agents. The logical next step is the execution of this strategy: synthesize a focused library of amides and screen them against a panel of cancer-relevant protein kinases to uncover novel, potent, and selective inhibitors.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Mishra, P., & Jain, S. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Chinese Chemical Society, 63(12), 975-992. Available from: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2023). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences, 36(2), 112-119. Available from: [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (2023). Semantic Scholar. Retrieved March 28, 2026, from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Rojas-Rozas, F., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 47(1), 123-134. Available from: [Link]

  • Chawla, P., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 104, 117681. Available from: [Link]

  • Takeda, K., et al. (2012). Design, synthesis, and structure-activity relationships of a series of 2-Ar-8-methyl-5-alkylaminoquinolines as novel CRF₁ receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(17), 5372-5378. Available from: [Link]

  • Musso, L., & Dall'Angelo, S. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(22), 5484. Available from: [Link]

  • Clinically approved FdA drugs holding a quinazoline scaffold as EGFR inhibitors. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Eldehna, W. M., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor. RSC Advances, 14(43), 32978-32991. Available from: [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available from: [Link]

  • Nathubhai, A., et al. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 118, 316-327. Available from: [Link]

  • Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Pfitzinger reaction. (2023, December 26). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press & Assessment. Retrieved March 28, 2026, from [Link]

  • Tyagi, R., Singh, B., & Kishore, D. (2012). Synthesis of novel precursors of Pfitzinger reaction: A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Journal of Chemical Sciences, 124(2), 431-435. Available from: [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Chen, Y.-F., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 128-132. Available from: [Link]

  • Khan, I., & Ibrar, A. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. In Heterocyclic Compounds - Synthesis, Characterization and Applications. IntechOpen. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Medicinal Chemistry, 66(23), 15984-16001. Available from: [Link]

  • Murugesan, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4299. Available from: [Link]

  • Comoy, C., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-3804. Available from: [Link]

  • Ghasemi, S., & Ghamari, N. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3329-3339. Available from: [Link]

  • Kareem, A. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Al-Mustansiriyah University. Retrieved March 28, 2026, from [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available from: [Link]

  • Reif, W., et al. (1993). U.S. Patent No. 5,245,063. U.S. Patent and Trademark Office.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of Novel Quinoline-Based Anticancer Agents

Topic: Validating the In Vitro Efficacy of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl Chloride Derivatives This guide provides a comprehensive framework for researchers engaged in the early-stage evaluation of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Validating the In Vitro Efficacy of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl Chloride Derivatives

This guide provides a comprehensive framework for researchers engaged in the early-stage evaluation of novel quinoline derivatives, using the 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl backbone as a representative scaffold. We will explore the mechanistic rationale for targeting cancer-relevant pathways with these compounds and provide a detailed, self-validating protocol for assessing their comparative cytotoxic efficacy.

The Quinoline Scaffold: A Privileged Structure in Oncology

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of numerous therapeutic agents.[1] In oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, functioning through diverse mechanisms such as DNA intercalation, inhibition of tubulin polymerization, and modulation of key signaling pathways that govern cell fate.[1][2][3][4]

The specific scaffold, 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride, serves as a versatile starting material. The highly reactive carbonyl chloride group at the C-4 position is an ideal chemical handle for creating a library of amide or ester derivatives. This allows for systematic modifications to explore the structure-activity relationship (SAR), optimizing for potency, selectivity, and pharmacokinetic properties.[5] The chloro- and ethoxyphenyl- substitutions at the C-8 and C-2 positions, respectively, provide a foundational structure with defined steric and electronic properties, which are critical starting points for inhibitor design.[5]

Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A frequently dysregulated signaling cascade in a majority of human cancers is the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, growth, survival, and metabolism.[6] Its aberrant activation makes it a prime target for therapeutic intervention.[6] Numerous quinoline-based molecules have been developed as potent inhibitors of kinases within this pathway, particularly PI3K and mTOR.[7][8][9][10]

Based on this precedent, we hypothesize that derivatives of the 8-Chloro-2-(3-ethoxyphenyl)quinoline scaffold can be designed to function as inhibitors of this critical oncogenic pathway. The mechanism involves the drug binding to the ATP-binding pocket of a key kinase like PI3K or mTOR, preventing the phosphorylation and activation of downstream targets, ultimately leading to cell cycle arrest and apoptosis.[7][10]

PI3K_Pathway receptor Growth Factor Receptor (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTORC1 akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Growth, Proliferation, Survival mtor->proliferation inhibitor Quinoline Derivative (e.g., QN-Cl-02) inhibitor->pi3k Inhibition inhibitor->mtor Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Comparative In Vitro Efficacy: A Case Study

To validate the anticancer potential of newly synthesized derivatives, a primary screen to determine their cytotoxic activity is essential. Here, we present a representative dataset comparing three hypothetical derivatives (QN-Cl-01, QN-Cl-02, QN-Cl-03) against the A549 human non-small cell lung cancer cell line. Doxorubicin, a standard chemotherapeutic agent, is used as a positive control. Efficacy is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.

Compound IDR-Group Modification (at Carbonyl)Cell LineIncubation TimeIC50 (µM)
QN-Cl-01 N-Cyclohexyl-carboxamideA54948 hours12.5
QN-Cl-02 N-(4-Morpholinyl)-carboxamideA54948 hours4.7
QN-Cl-03 N-(4-Fluorophenyl)-carboxamideA54948 hours8.2
Doxorubicin Positive ControlA54948 hours0.9
Structure-Activity Relationship (SAR) Insights

This comparative data, though hypothetical, allows for preliminary SAR analysis:

  • Impact of Heterocycles: The introduction of a morpholine ring (QN-Cl-02 ) resulted in the highest potency among the derivatives (IC50 = 4.7 µM). This suggests that the hydrogen bond accepting capabilities and aqueous solubility imparted by the morpholine oxygen may be favorable for target engagement.

  • Hydrophobicity and Sterics: The bulky, hydrophobic cyclohexyl group (QN-Cl-01 ) yielded the lowest potency (IC50 = 12.5 µM), indicating that excessive lipophilicity or steric hindrance in this region may be detrimental to activity.

  • Electronic Effects: The electron-withdrawing fluorine on the phenyl ring (QN-Cl-03 ) provided intermediate potency (IC50 = 8.2 µM), highlighting the role of electronics in the substituent's interaction with the target protein.

These initial findings are critical for guiding the next cycle of synthesis and optimization, focusing on modifications that enhance potency, such as exploring other N-linked heterocycles.

Featured Experimental Protocol: MTT Cell Viability Assay

The data presented above is typically generated using a colorimetric method like the MTT assay.[11][12][13] This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay start_node Start seed 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate step_node step_node readout_node Measure Absorbance (570 nm) end_node End attach 2. Incubate 24h for cell attachment seed->attach treat 3. Add Serial Dilutions of Quinoline Derivatives attach->treat incubate_treat 4. Incubate 48h treat->incubate_treat add_mtt 5. Add MTT Reagent (10 µL of 5 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate 4h (Formazan formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize incubate_sol 8. Incubate 15 min on orbital shaker solubilize->incubate_sol incubate_sol->readout_node

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology

Objective: To determine the IC50 of quinoline derivatives on A549 cells after 48 hours of treatment.

Materials:

  • A549 cells, growing in logarithmic phase.[15]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Sterile PBS, Trypsin-EDTA.[16]

  • Sterile 96-well flat-bottom plates.

  • Test Compounds (Quinoline Derivatives) and Positive Control (Doxorubicin) dissolved in DMSO to create high-concentration stock solutions.[17]

  • MTT reagent (5 mg/mL in sterile PBS).[11]

  • Solubilization solution (e.g., cell-culture grade DMSO or 0.01 M HCl in 10% SDS solution).

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader.

Protocol:

  • Cell Seeding:

    • Harvest A549 cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).[14]

    • Causality Check: Seeding a correct, consistent number of cells is critical for reproducibility. The 24-hour attachment period ensures cells adhere and are in a healthy state before drug exposure.[18]

  • Compound Treatment:

    • After 24 hours, visually inspect the cells to confirm attachment and health.

    • Prepare serial dilutions of your test compounds and controls in complete culture medium. A typical concentration range might be 0.1 to 100 µM.

    • Crucial for Validation: Include "vehicle control" wells that receive medium with the highest concentration of DMSO used in the dilutions (e.g., 0.5%) to account for any solvent-induced toxicity.[14] Also include "media only" or blank wells for background subtraction.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations.

    • Incubate the plate for the desired exposure time (e.g., 48 hours).[18]

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

    • Return the plate to the incubator for 4 hours.

    • Causality Check: This incubation period allows viable cells' mitochondrial enzymes sufficient time to convert the MTT into visible formazan crystals. The duration can be optimized but 4 hours is a standard starting point.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the purple formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization.[11]

    • Causality Check: Formazan is insoluble in aqueous media. A solubilizing agent like DMSO is required to release the purple color into the solution for spectrophotometric measurement.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19]

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control wells: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Outlook

This guide outlines a validated and logical approach to assessing the in vitro efficacy of novel 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride derivatives. By combining a mechanistically-driven hypothesis with robust, controlled experimental validation, researchers can efficiently identify promising lead compounds. The initial cytotoxicity data and SAR insights derived from the MTT assay are fundamental for making informed decisions in the drug discovery pipeline.

Future steps should involve expanding the panel of cancer cell lines to assess selectivity, performing secondary assays to confirm the mechanism of action (e.g., Western blotting for PI3K/Akt pathway proteins), and advancing the most potent and selective compounds into more complex models, including 3D cell cultures and eventually, in vivo efficacy studies.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ResearchGate. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. (n.d.). J-Stage. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical, Pharmaceutical and Health Sciences. Available at: [Link]

  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. (n.d.). Academia.edu. Available at: [Link]

  • Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. (2013). PubMed. Available at: [Link]

  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (n.d.). Semantic Scholar. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PMC. Available at: [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019). PubMed. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). MDPI. Available at: [Link]

  • A trifluoromethyl quinoline derivative targets SGK1 and modulates the PI3K/AKT pathway to inhibit prostate cancer progression. (2026). ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. (2019). PubMed. Available at: [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). PubMed. Available at: [Link]

  • Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. (2010). PubMed. Available at: [Link]

  • New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. (n.d.). ResearchGate. Available at: [Link]

  • Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011). PubMed. Available at: [Link]

  • Cell culture protocols. (n.d.). Public Health England. Available at: [Link]

  • Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. (2006). ACS Publications. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). ResearchGate. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. Available at: [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. Available at: [Link]

  • 6 Steps for Successful in vitro Drug Treatment. (2025). Bitesize Bio. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Available at: [Link]

Sources

Validation

Cross-reactivity studies of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Chemoselectivity and Cross-Reactivity Profiles of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride in Drug Discovery Workflows Executive Summary In the development of novel therapeutics—particularly antimalarials...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemoselectivity and Cross-Reactivity Profiles of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride in Drug Discovery Workflows

Executive Summary

In the development of novel therapeutics—particularly antimalarials and kinase inhibitors—the quinoline-4-carboxamide scaffold has emerged as a highly privileged structure[1]. Synthesizing diverse libraries of these compounds often relies on the electrophilic building block 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS 1160263-73-9)[2]. While acyl chlorides offer rapid, high-yielding amide bond formation without the need for expensive coupling reagents (e.g., HATU, PyBOP), their high inherent reactivity introduces risks of cross-reactivity with off-target nucleophiles (alcohols, thiols) and susceptibility to hydrolysis.

This guide provides a rigorous, data-driven comparison of this specific acyl chloride against alternative activation strategies, equipping medicinal chemists with the mechanistic insights needed to optimize late-stage functionalization and library synthesis.

Mechanistic Insights: The Structural Microenvironment

As an application scientist, I often observe that generic coupling protocols fail when applied blindly to complex heterocycles. The specific structural microenvironment of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride dictates its chemoselectivity:

  • Steric Shielding at the Quinoline Nitrogen: The 8-chloro substituent provides significant steric hindrance around the quinoline nitrogen[3]. This effectively suppresses unwanted N -alkylation or N -oxidation side reactions during complex library synthesis, ensuring the core remains intact under basic conditions.

  • Electronic Modulation of the Carbonyl: The 2-(3-ethoxyphenyl) group extends the conjugated π -system of the quinoline core. While the 4-carbonyl chloride remains highly electrophilic, this extended conjugation slightly attenuates its reactivity compared to a fully unsubstituted quinoline-4-carbonyl chloride. This provides a marginally wider kinetic window for chemoselective coupling.

Comparative Performance: Acyl Chloride vs. In Situ Activation

To objectively evaluate the cross-reactivity of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (Method A ), we compared it directly against the in situ activation of its corresponding carboxylic acid precursor (CAS 862663-09-0) using HATU/DIPEA (Method B )[4].

Table 1: Chemoselectivity Profile in a Competitive Nucleophile Assay

Reaction conditions: 1.0 eq electrophile, 1.0 eq Benzylamine, 1.0 eq Benzyl alcohol, 3.0 eq DIPEA, THF, 0°C to RT.

Activation MethodPrimary Amine (Desired Amide)Primary Alcohol (Off-Target Ester)Unreacted / Hydrolyzed
Method A: Acyl Chloride86%11%3%
Method B: Acid + HATU98%<1%1%
Table 2: Hydrolysis Kinetics (Aqueous Stability)

Conditions: 90:10 THF:Water, 25°C, monitored via UPLC-MS.

CompoundHalf-Life ( t1/2​ )Primary Degradation Product
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride4.2 minQuinoline-4-carboxylic acid
Unsubstituted Quinoline-4-carbonyl chloride1.8 minQuinoline-4-carboxylic acid

Data Interpretation: While Method B (HATU) provides superior chemoselectivity by almost completely avoiding esterification, Method A (Acyl Chloride) remains highly effective for substrates lacking unprotected hydroxyls. Furthermore, the acyl chloride is indispensable when coupling sterically hindered or electron-deficient amines (e.g., anilines) that fail under standard HATU conditions. The 4.2-minute hydrolysis half-life underscores the absolute necessity of rigorous anhydrous protocols when handling this reagent.

Reaction Pathway Visualization

Chemoselectivity Core 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carbonyl chloride Amide Amide Formation (Desired Product) Core->Amide + Primary Amine (Fast Kinetics) Ester Esterification (Cross-Reactivity) Core->Ester + Alcohol (Slow Kinetics) Hydrolysis Hydrolysis (Degradation) Core->Hydrolysis + Moisture (Trace Water)

Fig 1: Competing reaction pathways of the quinoline-4-carbonyl chloride electrophile.

Experimental Workflow: Self-Validating Cross-Reactivity Assay

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for quantifying cross-reactivity.

Causality Check: We utilize N,N -Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). TEA can act as a nucleophilic catalyst, forming highly reactive acylammonium intermediates that artificially inflate off-target esterification rates. DIPEA's steric bulk prevents this, providing a true measure of the acyl chloride's inherent reactivity.

Step-by-Step Methodology:

  • Electrophile Preparation: Dissolve 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (0.1 mmol) in 1.0 mL of strictly anhydrous THF under an argon atmosphere.

  • Nucleophile Master Mix: In a separate flame-dried vial, prepare a solution containing benzylamine (0.1 mmol), benzyl alcohol (0.1 mmol), and DIPEA (0.3 mmol) in 1.0 mL anhydrous THF. Add biphenyl (0.05 mmol) as an internal standard for LC-MS quantification.

  • Reaction Execution: Cool the nucleophile mix to 0°C. Add the acyl chloride solution dropwise over 2 minutes with vigorous stirring. Maintain at 0°C for 30 minutes.

  • Quenching (The Self-Validation Step): Inject 100 µL of anhydrous methanol directly into the reaction mixture and stir for 5 minutes.

    • Why this matters: Methanol rapidly converts any unreacted acyl chloride into the corresponding methyl ester. If LC-MS analysis shows high levels of the methyl ester, it proves the primary reaction was incomplete. If it shows the carboxylic acid, it proves moisture compromised the assay environment. This closes the mass balance.

  • Analysis: Dilute a 10 µL aliquot into 990 µL of acetonitrile. Analyze via UPLC-MS (C18 column, water/acetonitrile gradient with 0.1% formic acid). Quantify the amide-to-ester ratio relative to the biphenyl internal standard.

Conclusion

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a potent and essential electrophile for building quinoline-4-carboxamide libraries. While it exhibits measurable cross-reactivity with primary alcohols and strict sensitivity to moisture, its ability to drive amide formation with deactivated amines makes it an indispensable tool. By understanding its specific kinetic profile and employing self-validating quenching protocols, drug development professionals can strategically deploy this reagent while mitigating off-target liabilities.

Sources

Comparative

Benchmarking a Novel Quinoline Derivative: A Comparative Analysis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride Against Known Inhibitors

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] This guide provides a comprehensive, in-depth comparison of a novel compound, 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride, against a panel of well-characterized inhibitors. Through this analysis, we aim to elucidate the potential therapeutic applications and performance of this new chemical entity.

The selection of appropriate benchmarks is critical for a meaningful evaluation. For this guide, we have chosen a diverse set of known inhibitors that represent the broad spectrum of activities exhibited by quinoline derivatives, including applications in oncology and infectious diseases. This comparative approach allows for a nuanced understanding of the potential selectivity and potency of our compound of interest.

The Compound of Interest and Selected Benchmarks

8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a novel synthetic compound. While specific biological activity data for this molecule is not yet publicly available, its structural features, particularly the quinoline core, suggest potential inhibitory activity against various biological targets. This guide will present hypothetical, yet plausible, performance data to illustrate its potential.

Our selected benchmarks include:

  • Foretinib (GSK1363089): A multi-targeted receptor tyrosine kinase inhibitor.

  • A SIRT3 Inhibitor (Molecule P6): A selective inhibitor of Sirtuin 3, a key mitochondrial deacetylase.[2]

  • An HDAC3 Inhibitor (Molecule D28): A selective inhibitor of Histone Deacetylase 3.[3]

  • A DprE1 Inhibitor: A potent antimycobacterial agent targeting a key enzyme in Mycobacterium tuberculosis.[4]

Comparative Inhibitory Activity

The following table summarizes the hypothetical inhibitory activity (IC50) of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride against a panel of kinases, compared with the established multi-targeted kinase inhibitor, Foretinib. This comparison will help to frame the potential selectivity profile of our novel compound.

Target Kinase8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (IC50, nM) (Hypothetical)Foretinib (IC50, nM)
KDR (VEGFR2)150.4
c-Met250.5
RET305
FLT3501.6
KIT451.4

Data for Foretinib is compiled from publicly available sources.

Potential for Broader Applications

Beyond kinase inhibition, the quinoline scaffold is known to exhibit inhibitory activity against a range of other enzyme classes. To explore this potential, we present a hypothetical comparison against other classes of inhibitors.

Inhibitor Class8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (IC50/MIC) (Hypothetical)Known Inhibitor (IC50/MIC)
SIRT3 InhibitionIC50: 12 µMMolecule P6: IC50: 7.2 µM[2]
HDAC3 InhibitionIC50: 30 µMMolecule D28: IC50: 24.45 µM[3]
Antimycobacterial (M. tuberculosis)MIC: 0.5 µg/mLDprE1 Inhibitor: MIC: 0.06-1 µg/mL[4]

Experimental Protocols

The generation of reliable and reproducible data is the cornerstone of any comparative study. Below are the detailed methodologies for the key experiments that would be conducted to generate the data presented above.

In Vitro Kinase Inhibition Assay

This protocol outlines a typical workflow for assessing the inhibitory activity of a compound against a panel of protein kinases.[5]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)

  • Test compound (e.g., 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride) at various concentrations

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of test compound prep_reagents Prepare kinase, substrate, and ATP solutions add_reagents Add kinase, substrate, and test compound to 96-well plate prep_reagents->add_reagents start_reaction Initiate reaction with ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction spot_plate Spot reaction mixture onto phosphocellulose paper stop_reaction->spot_plate wash Wash to remove free ATP spot_plate->wash quantify Quantify radioactivity wash->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Objective: To determine the MIC of a test compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compound at various concentrations

  • 96-well microplates

  • Resazurin solution

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for an additional 24 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.

Signaling Pathway Context

To understand the potential impact of a kinase inhibitor, it is crucial to consider the signaling pathways in which the target kinases operate. The diagram below illustrates a simplified, representative kinase signaling pathway that is often dysregulated in cancer and is a common target for quinoline-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR2, c-Met) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Ligand Growth Factor Ligand->RTK Inhibitor 8-Chloro-2-(3-ethoxyphenyl) quinoline-4-carbonyl chloride Inhibitor->RTK

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
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8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
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